ER degrader 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C39H47N5O4 |
|---|---|
Molecular Weight |
649.8 g/mol |
IUPAC Name |
(E)-3-[4-[(1R,3R)-2-(4-cyclopropylphenyl)-6-(1-ethylpyrazol-4-yl)-3-methyl-3,4-dihydro-1H-isoquinolin-1-yl]phenyl]prop-2-enoic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C33H33N3O2.C6H14N2O2/c1-3-35-21-29(20-34-35)27-13-16-31-28(19-27)18-22(2)36(30-14-11-25(12-15-30)24-9-10-24)33(31)26-7-4-23(5-8-26)6-17-32(37)38;7-4-2-1-3-5(8)6(9)10/h4-8,11-17,19-22,24,33H,3,9-10,18H2,1-2H3,(H,37,38);5H,1-4,7-8H2,(H,9,10)/b17-6+;/t22-,33-;5-/m10/s1 |
InChI Key |
QXPMBNRYWNIHLM-MJXYTIGNSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)C2=CC3=C(C=C2)[C@H](N([C@@H](C3)C)C4=CC=C(C=C4)C5CC5)C6=CC=C(C=C6)/C=C/C(=O)O.C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC3=C(C=C2)C(N(C(C3)C)C4=CC=C(C=C4)C5CC5)C6=CC=C(C=C6)C=CC(=O)O.C(CCN)CC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Rise of Targeted Protein Degradation: A Technical Guide to PROTAC ER Degrader 3 in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of estrogen receptor-positive (ER+) breast cancer therapeutics is undergoing a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide focuses on PROTAC ER degrader 3, a representative of a novel class of molecules designed to eliminate the estrogen receptor, a key driver of ER+ breast cancer. This document provides a comprehensive overview of its mechanism of action, comparative efficacy, and detailed experimental protocols for its investigation in a basic research setting. The clinical candidate vepdegestrant (ARV-471) is a prime example of this class of molecules.[1]
Mechanism of Action: A Novel Approach to Eliminating the Estrogen Receptor
PROTAC ER degraders are heterobifunctional molecules that harness the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate the estrogen receptor alpha (ERα).[2][3] Unlike traditional inhibitors that merely block the function of a protein, PROTACs trigger its complete removal.[4]
The molecule consists of two key domains connected by a linker: one end binds to the ERα protein, and the other recruits an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or Cereblon.[5] This binding induces the formation of a ternary complex between ERα, the PROTAC, and the E3 ligase. This proximity allows the E3 ligase to tag the ERα with a chain of ubiquitin molecules. This polyubiquitination marks ERα for recognition and subsequent degradation by the proteasome, a large protein complex that breaks down unneeded or damaged proteins. A key advantage of this mechanism is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple ERα proteins.
This targeted degradation approach has shown promise in overcoming resistance to conventional endocrine therapies, which can be driven by mutations in the estrogen receptor 1 gene (ESR1). Preclinical studies have demonstrated that PROTAC ER degraders can effectively degrade both wild-type and mutant forms of the estrogen receptor.
Caption: Catalytic cycle of PROTAC-mediated ERα degradation.
Comparative Efficacy in Breast Cancer Models
PROTAC ER degraders have demonstrated superior preclinical activity compared to traditional selective estrogen receptor degraders (SERDs) like fulvestrant. This enhanced efficacy is attributed to their ability to achieve more profound and sustained degradation of ERα.
Quantitative Data Summary
The following tables summarize the in vitro performance of PROTAC this compound (represented by vepdegestrant) in various breast cancer cell lines.
Table 1: In Vitro Estrogen Receptor Degradation
| Compound | Cell Line | Resistance Mechanism | DC50 (nM) | Dmax (%) |
| Vepdegestrant (ARV-471) | MCF-7 | Wild-type ER | ~1 | >90 |
| Vepdegestrant (ARV-471) | MCF-7 | Fulvestrant-Resistant | ~1 | >90 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: Anti-proliferative Activity
| Compound | Cell Line | IC50 (nM) |
| Vepdegestrant (ARV-471) | MCF-7 | Data not available |
| Vepdegestrant (ARV-471) | T47D | Data not available |
IC50: Half-maximal inhibitory concentration.
Table 3: PROTAC ERRα Degrader-3 Performance
| Parameter | Value | Cell Line | Conditions |
| ERRα Degradation | >80% | MDA-MB-231 | 30 nM |
| IC50 (ERRα-PGC-1α interaction) | 1.9 nM | - | - |
Note: PROTAC ERRα Degrader-3 targets the Estrogen-Related Receptor alpha (ERRα), a distinct nuclear receptor.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments involving PROTAC ER degraders.
Western Blotting for ERα Degradation
This assay is used to quantify the amount of ERα protein remaining in cells after treatment.
Objective: To determine the half-maximal degradation concentration (DC50) of a PROTAC ER degrader.
Materials:
-
ER-positive breast cancer cells (e.g., MCF-7, T47D)
-
Complete cell culture medium
-
PROTAC ER degrader of interest
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ERα and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
-
Densitometry software
Procedure:
-
Cell Culture and Treatment:
-
Seed ER+ breast cancer cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC ER degrader in complete medium.
-
Aspirate the old medium and treat the cells with varying concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with loading buffer and denature by heating.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the corresponding loading control.
-
Calculate the percentage of remaining ERα relative to the vehicle control to determine the extent of degradation.
-
Caption: Western Blotting Workflow for ERα Degradation.
Cell Viability Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the anti-proliferative effects of the PROTAC degrader.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a PROTAC ER degrader.
Materials:
-
ER-positive breast cancer cells
-
96-well plates
-
Complete cell culture medium
-
PROTAC ER degrader and other test compounds
-
Cell viability reagent (e.g., MTT, WST-8)
-
Solubilization solution (if using MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed ER+ breast cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per well).
-
Incubate for 24 hours to allow for cell adherence.
-
-
Compound Treatment:
-
The following day, treat the cells with a serial dilution of the PROTAC ER degrader.
-
Include vehicle-only and no-cell (blank) controls.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the PROTAC concentration and use non-linear regression to determine the IC50 value.
-
Caption: Cell Viability Assay Workflow.
Signaling Pathway Context
The efficacy of PROTAC ER degraders is rooted in their ability to disrupt the estrogen receptor signaling pathway, which is crucial for the growth and survival of ER+ breast cancer cells. In SERD-resistant breast cancer, ER signaling can be reactivated through ESR1 mutations or the activation of bypass pathways like PI3K/AKT/mTOR and MAPK. By inducing the complete degradation of the ER protein, PROTACs can more effectively shut down both ligand-dependent and ligand-independent ER signaling.
Caption: Simplified Estrogen Receptor Signaling Pathway and Points of Intervention.
Potential Resistance Mechanisms
As with any targeted therapy, the development of resistance is a potential challenge. Mechanisms of resistance to PROTAC ER degraders can include:
-
Alterations in the E3 Ligase Machinery: Mutations or downregulation of the recruited E3 ligase components can impair the formation of the ternary complex, leading to reduced ER degradation.
-
Target Protein Modifications: While less common for PROTACs than for inhibitors, mutations in the ESR1 gene could potentially alter the binding affinity of the PROTAC to the estrogen receptor.
-
Activation of Bypass Signaling Pathways: Upregulation of alternative growth pathways, such as PI3K/AKT/mTOR or MAPK, can render the cancer cells less dependent on ER signaling.
-
Increased Drug Efflux: Overexpression of drug transporters can reduce the intracellular concentration of the PROTAC.
Understanding these potential resistance mechanisms is crucial for the development of next-generation degraders and combination therapies.
This technical guide provides a foundational understanding of PROTAC this compound for researchers in the field of breast cancer. The provided data and protocols serve as a starting point for further investigation into this promising therapeutic modality.
References
The Impact of ER Degrader 3 on Estrogen Receptor Alpha Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptor alpha (ERα) is a key driver in the majority of breast cancers. Endocrine therapies targeting ERα are a cornerstone of treatment, but resistance, often driven by mutations in the ESR1 gene, remains a significant clinical challenge. A novel class of therapeutics, Proteolysis Targeting Chimeras (PROTACs), offers a promising strategy to overcome this resistance. This technical guide provides an in-depth overview of a specific PROTAC, referred to herein as ER degrader 3, exemplified by the clinical candidate vepdegestrant (ARV-471). We will delve into its mechanism of action, its effects on ERα signaling, and provide detailed experimental protocols for its characterization.
This compound is a heterobifunctional molecule designed to induce the degradation of ERα. It consists of a ligand that binds to ERα, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as cereblon (CRBN).[1][2] This trimolecular complex formation leads to the ubiquitination of ERα and its subsequent degradation by the proteasome.[2] This event-driven mechanism, where one molecule of this compound can induce the degradation of multiple ERα proteins, distinguishes it from traditional endocrine therapies like selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs).
Quantitative Data Summary
The efficacy of this compound (vepdegestrant) has been demonstrated through its potent ERα degradation and subsequent inhibition of cancer cell growth in various preclinical models. The following tables summarize key quantitative data.
| Compound | Cell Line | ERα Status | DC50 (nM) | Dmax (%) | Reference |
| Vepdegestrant (ARV-471) | MCF-7 | Wild-type | ~1 | >90 | |
| Vepdegestrant (ARV-471) | T47D | Wild-type | ~1 | >90 | |
| Vepdegestrant (ARV-471) | T47D | Y537S mutant | ~1 | >90 | |
| Vepdegestrant (ARV-471) | T47D | D538G mutant | ~1 | >90 | |
| Table 1: In Vitro ERα Degradation Efficacy of Vepdegestrant (ARV-471). DC50 represents the half-maximal degradation concentration, and Dmax represents the maximum percentage of degradation. |
| Compound | Cell Line | ERα Status | GI50 (nM) | Reference |
| Vepdegestrant (ARV-471) | MCF-7 | Wild-type | 3.3 | |
| Vepdegestrant (ARV-471) | T47D | Wild-type | 4.5 | |
| Vepdegestrant (ARV-471) | T47D | Y537S mutant | 8.0 | |
| Vepdegestrant (ARV-471) | T47D | D538G mutant | 5.7 | |
| Table 2: In Vitro Growth Inhibition by Vepdegestrant (ARV-471). GI50 represents the half-maximal growth inhibition concentration. |
| Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) (%) | ERα Degradation (%) | Reference |
| MCF-7 Xenograft | Vepdegestrant (ARV-471) | 3 mg/kg/day | 85 | >94 | |
| MCF-7 Xenograft | Vepdegestrant (ARV-471) | 10 mg/kg/day | 98 | >94 | |
| MCF-7 Xenograft | Vepdegestrant (ARV-471) | 30 mg/kg/day | 120 (regression) | >94 | |
| ST941/HI PDX (Y537S) | Vepdegestrant (ARV-471) | 30 mg/kg/day | 102 (regression) | 88 | |
| MCF-7 Xenograft | Fulvestrant | 200 mpk | 31-80 | 63-65 | |
| Table 3: In Vivo Efficacy of Vepdegestrant (ARV-471) in Breast Cancer Models. TGI is a measure of the reduction in tumor size compared to a control group. PDX stands for patient-derived xenograft. |
Effect on ERα Signaling Pathway
This compound fundamentally disrupts ERα signaling by eliminating the ERα protein. In canonical ERα signaling, estrogen binding to ERα leads to its dimerization, nuclear translocation, and binding to estrogen response elements (EREs) in the promoter regions of target genes. This recruits co-activators and initiates the transcription of genes involved in cell proliferation and survival, such as the progesterone receptor (PGR) and GREB1.
This compound-mediated degradation of ERα prevents these downstream events. By removing the receptor, both ligand-dependent and ligand-independent signaling pathways are effectively shut down. This is particularly crucial in the context of ESR1 mutations, which can lead to constitutive, ligand-independent ERα activity and resistance to conventional endocrine therapies. Preclinical studies have shown that vepdegestrant treatment leads to a significant reduction in the mRNA levels of ER-regulated genes like PGR and GREB1 in MCF-7 cells.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize this compound.
Western Blotting for ERα Degradation
Objective: To quantify the reduction in ERα protein levels following treatment with this compound.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (Vepdegestrant)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132 or carfilzomib) as a control
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: Rabbit anti-ERα, Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 or T47D cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or DMSO vehicle for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and capture the image using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the corresponding β-actin band intensity. Calculate the percentage of ERα degradation relative to the vehicle-treated control.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of this compound on the viability of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D)
-
96-well white, clear-bottom plates
-
Cell culture medium
-
This compound (Vepdegestrant)
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 5 days).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells. Plot the cell viability against the log of the drug concentration and determine the GI50 value using non-linear regression analysis.
RT-qPCR for ERα Target Gene Expression
Objective: To measure the effect of this compound on the mRNA expression of ERα target genes.
Materials:
-
Breast cancer cell lines (e.g., MCF-7)
-
This compound (Vepdegestrant)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix)
-
Primers for target genes (PGR, GREB1) and a housekeeping gene (GAPDH or ACTB)
-
Real-time PCR detection system
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells as described for the Western blot. Extract total RNA using an RNA extraction kit following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
RT-qPCR:
-
Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.
-
Run the reaction on a real-time PCR system using a standard thermal cycling protocol.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle-treated control.
Conclusion
This compound, exemplified by vepdegestrant, represents a significant advancement in the targeting of ERα in breast cancer. Its unique mechanism of action, leading to the efficient and sustained degradation of ERα, translates into potent anti-proliferative activity in both wild-type and mutant ERα preclinical models. This in-depth technical guide provides a summary of the quantitative data supporting its efficacy, an overview of its impact on ERα signaling, and detailed protocols for its experimental characterization. The continued investigation of this compound and other PROTACs holds great promise for overcoming endocrine resistance and improving outcomes for patients with ER-positive breast cancer.
References
The Catalytic Power of ER Degrader 3 (Vepdegestrant): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
November 30, 2025
This technical guide provides an in-depth analysis of the catalytic activity of the estrogen receptor (ER) degrader, ER Degrader 3, exemplified by the clinical candidate vepdegestrant (ARV-471). This document details the molecule's mechanism of action, summarizes its in vitro and in vivo efficacy, provides comprehensive experimental protocols for its characterization, and visualizes the key biological pathways and workflows involved.
Introduction: A New Paradigm in ER-Targeted Therapy
Estrogen receptor-positive (ER+) breast cancer remains a significant clinical challenge, with the development of resistance to standard endocrine therapies being a major hurdle.[1] A novel class of therapeutics, Proteolysis Targeting Chimeras (PROTACs), offers a distinct and powerful approach to overcome this resistance.[2] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are designed to catalytically induce the degradation of the target protein by hijacking the cell's own ubiquitin-proteasome system.[3][4]
This compound, represented by vepdegestrant, is a heterobifunctional molecule. It consists of a ligand that binds to the estrogen receptor and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[2] This dual-binding action facilitates the formation of a ternary complex between the ER and the E3 ligase, leading to the ubiquitination and subsequent degradation of the ER by the proteasome. This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple ER proteins, leading to a more profound and sustained suppression of ER signaling compared to traditional therapies.
Quantitative Data Presentation
The efficacy of this compound (vepdegestrant) has been extensively characterized in various preclinical models. The following tables summarize key quantitative data, including its degradation potency (DC50 and Dmax) and its anti-proliferative activity (GI50/IC50) in a range of breast cancer cell lines.
Table 1: In Vitro Degradation of Estrogen Receptor by Vepdegestrant
| Cell Line | ER Status | DC50 (nM) | Dmax (%) | Reference |
| MCF-7 | Wild-Type | ~1 | >90 | |
| T47D | Wild-Type | ~2 | Not Reported | |
| BT474 | Wild-Type | Not Reported | Not Reported | |
| CAMA-1 | Wild-Type | Not Reported | Not Reported | |
| ZR-75-1 | Wild-Type | Not Reported | Not Reported |
Table 2: Anti-Proliferative Activity of Vepdegestrant in Breast Cancer Cell Lines
| Cell Line | ER Status | GI50/IC50 (nM) | Reference |
| MCF-7 | Wild-Type | 3.3 | |
| T47D | Wild-Type | 4.5 | |
| T47D | Y537S Mutant | 8.0 | |
| T47D | D538G Mutant | 5.7 |
Signaling Pathways and Mechanism of Action
This compound exerts its effect by directly targeting the estrogen receptor for degradation, thereby disrupting the downstream signaling pathways that drive the proliferation of ER+ breast cancer cells.
Estrogen Receptor Signaling Pathway
The estrogen receptor, upon binding to its ligand, estradiol, translocates to the nucleus where it activates the transcription of genes responsible for cell growth and proliferation. This compound's primary mechanism is the elimination of the ER protein, thus preventing these downstream transcriptional events.
Mechanism of Action of this compound (PROTAC)
This compound functions as a PROTAC, creating a ternary complex between the estrogen receptor and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the ER, marking it for degradation by the proteasome. This catalytic cycle allows for the degradation of multiple ER molecules by a single PROTAC molecule.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the catalytic activity of this compound. The following are protocols for key experiments.
Western Blot Analysis for ERα Degradation
This protocol details the procedure for quantifying the reduction in ERα protein levels following treatment with this compound.
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium
-
This compound (vepdegestrant)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ERα, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Protein Extraction: Wash the cells twice with ice-cold PBS. Add RIPA buffer to each well, incubate on ice, and then scrape the cells. Transfer the lysate to a microcentrifuge tube and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply ECL substrate and visualize the protein bands. Quantify the band intensities and normalize the ERα signal to a loading control (e.g., β-actin).
References
- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Linker Design in Estrogen Receptor (ER) Degrader Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and eliminating disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3]
The estrogen receptor (ER) is a critical driver in the majority of breast cancers, making it a key therapeutic target. Selective Estrogen Receptor Degraders (SERDs) and ER-targeting PROTACs aim to eliminate the ER protein, offering a powerful strategy to overcome resistance to traditional endocrine therapies.
Within the architecture of an ER degrader, the linker is not a passive spacer but a critical determinant of the molecule's overall efficacy. Its length, composition, and attachment points profoundly influence the formation and stability of the key ternary complex (ER-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation. This guide provides an in-depth exploration of the principles of linker design, supported by quantitative data and detailed experimental protocols, to aid researchers in the optimization of novel ER degraders.
Signaling and Degradation Pathways
Estrogen Receptor (ER) Signaling Pathway
The classical or genomic ER signaling pathway is initiated by the binding of estrogen to the ER in the nucleus. This binding event causes the receptor to dimerize and bind to specific DNA sequences known as estrogen response elements (EREs) in the promoters of target genes, thereby recruiting coactivators and regulating gene transcription. ER can also be activated in a ligand-independent manner through phosphorylation by kinases involved in growth factor receptor signaling pathways like MAPK and PI3K/AKT.
Caption: Estrogen Receptor (ER) Signaling Pathways.
Endoplasmic Reticulum-Associated Degradation (ERAD) Pathway
The ERAD pathway is a cellular quality control system that targets misfolded or unassembled proteins in the endoplasmic reticulum for degradation. This process involves three main steps: recognition of the misfolded protein, retro-translocation of the protein from the ER to the cytosol, and finally, ubiquitination and degradation by the proteasome. ERAD ensures cellular homeostasis and prevents the accumulation of potentially toxic proteins.
Caption: The ER-Associated Degradation (ERAD) Pathway.
The Critical Role of the Linker in PROTAC Function
The linker is the architectural bridge of a PROTAC, connecting the ER-binding ligand to the E3 ligase-recruiting ligand. Its design is paramount for inducing a productive ternary complex that orients the ER and the E3 ligase correctly for efficient ubiquitin transfer.
Caption: PROTAC Mechanism of Action.
Key linker properties that influence ER degrader efficacy include:
-
Linker Length: The length of the linker is a crucial parameter. A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to reduced degradation potency.
-
Composition and Rigidity: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability. Common linker motifs include polyethylene glycol (PEG) chains to enhance solubility and alkyl chains for more rigidity. The rigidity of the linker can pre-organize the molecule into a conformation favorable for ternary complex formation, but can also introduce entropic penalties.
-
Attachment Point: The exit vector, or the point where the linker is attached to the ER and E3 ligase ligands, is critical. Different attachment points can dramatically alter the relative orientation of the ER and E3 ligase within the ternary complex, thereby influencing which lysine residues on the ER surface are accessible for ubiquitination.
Quantitative Analysis of Linker Modifications
The optimization of ER degraders is an empirical process, often requiring the synthesis and testing of a matrix of compounds with varied linkers. The following table summarizes data from published studies, illustrating the impact of linker modifications on degrader efficacy.
| ER Degrader | ER Ligand | E3 Ligase | Linker Type / Length | DC50 | Dmax (%) | Cell Line | Citation |
| ERD-148 | Estradiol derivative | VHL | Hydrophobic | < 1 nM | >95% | MCF-7 | |
| ERD-308 | Estradiol derivative | VHL | PEG | ~10 nM | >95% | MCF-7 | |
| Protac-2 | Estradiol | pVHL (peptide) | 9 atoms | 140 µM | N/A | HeLa | |
| Protac-2 Analog | Estradiol | pVHL (peptide) | 16 atoms | 26 µM | N/A | HeLa | |
| ERE-PROTAC | ERE Decoy | VHL | PEG4 | < 5 µM | ~70% | MCF-7 | |
| AM-A3 | Raloxifene derivative | VHL | Amide | 1.1 nM | 98% | MCF-7 | |
| ARV-471 | N/A | Cereblon | N/A | < 1 nM | >90% | MCF-7 |
Data is compiled from multiple sources for illustrative purposes. DC50 and Dmax values can vary based on experimental conditions.
Detailed Experimental Protocols
Evaluating the efficacy of a novel ER degrader requires a suite of robust biochemical and cellular assays.
ER Binding Affinity Assay (Competitive Fluorescence Polarization)
This assay determines the affinity of the degrader for the estrogen receptor. It measures the ability of the test compound to displace a fluorescently labeled estradiol derivative from the ER.
Caption: ER Binding Assay Workflow.
Protocol:
-
Reagents: Recombinant human ERα protein, fluorescein-labeled estradiol (fluorescent tracer), assay buffer.
-
Preparation: Prepare a solution of ERα and fluorescent tracer in assay buffer.
-
Competition: In a microplate, add the ERα/tracer mix to wells containing serial dilutions of the test ER degrader. Include controls for no competition (vehicle only) and maximal competition.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.
-
Analysis: Plot the polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the degrader that displaces 50% of the fluorescent tracer.
Cellular ER Degradation Assay (Western Blot)
This is the cornerstone assay to confirm and quantify the degradation of the target protein within a cellular context.
Caption: Western Blot Workflow for ER Degradation.
Protocol:
-
Cell Culture: Plate ER-positive breast cancer cells (e.g., MCF-7) and allow them to adhere.
-
Treatment: Treat cells with a range of concentrations of the ER degrader for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with a primary antibody specific for ERα.
-
Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the ERα signal to the loading control. Plot the percentage of remaining ERα relative to the vehicle control against the degrader concentration to calculate the DC50 and Dmax values.
In-Cell Ubiquitination Assay
This assay confirms that the loss of ER protein is due to ubiquitin-mediated degradation.
Caption: ER Ubiquitination Assay Workflow.
Protocol:
-
Treatment: Treat cells with the ER degrader for a short period (e.g., 2-4 hours). Co-treat with a proteasome inhibitor (e.g., MG132) for the duration of the treatment to prevent the degradation of ubiquitinated proteins.
-
Lysis: Lyse the cells in a buffer containing SDS to denature proteins and disrupt protein-protein interactions.
-
Immunoprecipitation (IP): Dilute the lysate to reduce SDS concentration and immunoprecipitate ERα using an anti-ERα antibody coupled to protein A/G beads.
-
Washing: Wash the beads thoroughly to remove non-specifically bound proteins.
-
Western Blot Analysis: Elute the immunoprecipitated proteins from the beads, separate them by SDS-PAGE, and transfer to a membrane.
-
Detection: Probe the Western blot with an anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern indicates the presence of poly-ubiquitinated ERα.
Conclusion
The design and optimization of the linker are fundamental to the development of potent and effective ER degraders. A systematic approach, involving the synthesis of a diverse linker library and evaluation through a cascade of robust assays, is essential for success. By carefully tuning the linker's length, composition, and attachment points, researchers can precisely control the geometry of the ternary complex, thereby maximizing ubiquitination efficiency and achieving profound degradation of the estrogen receptor. This detailed understanding empowers the rational design of next-generation ER-targeted therapies with improved efficacy and the potential to overcome clinical resistance.
References
Methodological & Application
Application Notes: Characterizing the Activity of Estrogen Receptor (ER) Degraders in Cell Culture
Introduction
Estrogen receptor alpha (ERα) is a key driver in the majority of breast cancers. Selective Estrogen Receptor Degraders (SERDs) represent a critical class of therapeutics that function by binding to ERα and inducing its proteasomal degradation.[1][2] This mechanism completely abrogates estrogen-sensitive gene transcription, offering a potent strategy to inhibit the growth of ER-positive cancer cells.[3] Fulvestrant (ICI 182,780) is the first-in-class approved SERD and serves as a benchmark for this therapeutic category.[1][4] Unlike Selective Estrogen Receptor Modulators (SERMs) like tamoxifen, which can have partial agonist effects, fulvestrant is a pure antagonist that destabilizes the receptor, leading to its destruction via the ubiquitin-proteasome pathway.
These application notes provide a comprehensive guide for researchers to characterize the in vitro activity of ER degraders using fulvestrant as a representative compound. The protocols detail methods for assessing ERα degradation by Western blot and evaluating the impact on cell viability in ER-positive breast cancer cell lines.
Mechanism of Action
ER degraders like fulvestrant exert their effect through a multi-step process. Upon entering the cell, the degrader binds to the ERα monomer with high affinity. This binding induces a conformational change that inhibits receptor dimerization and nuclear translocation. The altered conformation renders the receptor unstable, flagging it for poly-ubiquitination and subsequent degradation by the 26S proteasome. The resulting depletion of cellular ERα levels effectively shuts down estrogen-dependent signaling pathways that drive tumor cell proliferation.
Caption: ER degrader binds to ERα, inducing an unstable conformation that leads to ubiquitination and proteasomal degradation, thereby blocking nuclear signaling.
Quantitative Data Summary
The efficacy of ER degraders can be quantified through various assays. The tables below summarize typical activity values for fulvestrant in the widely used ER-positive breast cancer cell line, MCF-7.
Table 1: Anti-proliferative and Degradation Activity of Fulvestrant
| Compound | Cell Line | Assay Type | Endpoint | Reported Value (nM) | Citations |
| Fulvestrant | MCF-7 | Cell Growth Inhibition | IC50 | 0.29 | |
| Fulvestrant | MCF-7 | Cell Growth Inhibition | IC50 | 0.8 | |
| Fulvestrant | MCF-7 | ERα Binding | IC50 | 9.4 (cell-free) |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.
Table 2: Conditions for Observing ERα Degradation by Fulvestrant
| Cell Line | Treatment Concentration | Duration of Treatment | Observed Effect | Citations |
| MCF-7 | 100 nM | 6 hours | ~65% reduction in ERα protein levels | |
| MCF-7 | 100 nM | 48 hours | Complete inhibition of ERα expression | |
| T47D | 1 µM | 16 hours | ~80% decrease in ERα expression | |
| MCF-7 | 1 µM | Not Specified | Significant reduction in ERα levels |
Experimental Protocols
The following protocols provide detailed, step-by-step methods for evaluating an ER degrader.
Caption: Workflow for in vitro characterization of an ER degrader, from cell culture to data analysis.
Protocol 1: Assessment of ERα Degradation by Western Blot
This protocol is designed to visualize and quantify the reduction in ERα protein levels following treatment with an ER degrader.
1. Materials and Reagents:
-
Cell Line: MCF-7 (ER-positive human breast cancer cell line).
-
Culture Medium: DMEM/F12 medium (phenol red-free) supplemented with 10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS) and 1% Penicillin-Streptomycin.
-
ER Degrader Stock: Fulvestrant (10 mM in DMSO).
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies: Primary antibody against ERα, primary antibody for a loading control (e.g., β-actin or GAPDH), and a corresponding HRP-conjugated secondary antibody.
-
Other: PBS, BCA Protein Assay Kit, SDS-PAGE gels, transfer membranes (PVDF), ECL Western Blotting Substrate.
2. Cell Culture and Treatment:
-
Culture MCF-7 cells in standard growth medium until they reach 70-80% confluency.
-
To synchronize cells and remove estrogenic effects from the serum, switch to hormone-free medium (phenol red-free DMEM/F12 with 5-10% CS-FBS) for at least 24-72 hours before treatment.
-
Seed 1-2 x 10⁶ cells into 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ER degrader (e.g., fulvestrant at 1 nM, 10 nM, 100 nM, 1000 nM) in hormone-free medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the medium from the cells and add the compound-containing medium.
-
Incubate the cells for the desired time points (e.g., 6, 24, or 48 hours) at 37°C and 5% CO₂. Studies have shown significant ERα reduction after 6 hours with 100 nM fulvestrant.
3. Protein Extraction and Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
4. Western Blotting:
-
Normalize protein samples to the same concentration (e.g., 20-30 µg per lane) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip or cut the membrane and re-probe with the loading control antibody (e.g., β-actin) to ensure equal protein loading.
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the ERα band intensity to the corresponding loading control band intensity for each sample.
-
Express the results as a percentage of ERα remaining relative to the vehicle-treated control.
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol measures the effect of the ER degrader on cell proliferation and viability.
1. Materials and Reagents:
-
Cell Line: MCF-7.
-
Culture Medium: As described in Protocol 1.
-
ER Degrader Stock: Fulvestrant (10 mM in DMSO).
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO.
2. Cell Seeding and Treatment:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000 - 8,000 cells per well in 100 µL of hormone-free medium.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a range of ER degrader concentrations in hormone-free medium. It is common to perform a 7-point or 10-point dose-response curve (e.g., from 0.1 nM to 1000 nM).
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.
-
Incubate the plate for 72 to 120 hours at 37°C and 5% CO₂.
3. MTT Assay Procedure:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the drug concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which represents the concentration at which the degrader inhibits cell growth by 50%.
References
- 1. Fulvestrant - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 3. Fulvestrant: a review of its use in hormone receptor-positive metastatic breast cancer in postmenopausal women with disease progression following antiestrogen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ER Degrader Xenograft Model Experimental Design
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estrogen receptor-positive (ER+) breast cancer is the most prevalent subtype, accounting for approximately 70% of all cases.[1] Endocrine therapies that target the ER signaling pathway are a cornerstone of treatment for these cancers. Selective Estrogen Receptor Degraders (SERDs) and Proteolysis-Targeting Chimeras (PROTACs) represent a novel class of therapeutics designed to overcome resistance to traditional endocrine therapies by inducing the degradation of the estrogen receptor alpha (ERα) protein.[1][2] This document provides detailed application notes and protocols for the design and execution of xenograft studies to evaluate the in vivo efficacy of ER degraders.
Mechanism of Action of ER Degraders
ER degraders are bifunctional molecules that harness the cell's ubiquitin-proteasome system to target ERα for degradation.[1][2] One end of the molecule binds to ERα, while the other end recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of ERα, marking it for destruction by the proteasome. This mechanism effectively eliminates the ERα protein from the cancer cell, including mutated forms that may confer resistance to other therapies.
Signaling Pathway of ER Degraders
The diagram below illustrates the mechanism of action of ER degraders and highlights key signaling pathways involved in ER+ breast cancer and potential resistance mechanisms.
Caption: ER degrader mechanism and resistance pathways.
Experimental Design and Protocols
A well-designed xenograft study is critical for evaluating the preclinical efficacy of an ER degrader. The following sections provide detailed protocols for the key steps involved.
Experimental Workflow
The overall workflow for an ER degrader xenograft study is depicted below.
Caption: ER degrader xenograft experimental workflow.
Detailed Experimental Protocols
Cell Line Selection and Culture
Cell Lines:
-
MCF-7: Estrogen receptor (ER)-positive, progesterone receptor (PR)-positive human breast adenocarcinoma cell line. Requires estrogen for optimal growth in vivo.
-
T47D: ER-positive, PR-positive human ductal breast epithelial tumor cell line. Also requires estrogen for in vivo growth.
Culture Protocol:
-
Culture MCF-7 or T47D cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 3-4 days or when they reach 80-90% confluency.
-
For cell implantation, harvest cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 to 2 x 10^7 cells/mL. Keep on ice until injection.
Animal Model and Estrogen Supplementation
Animal Model:
-
Female immunodeficient mice (e.g., BALB/c nude or NSG mice), 6-8 weeks old, are commonly used.
Estrogen Supplementation Protocol:
-
One week prior to tumor cell implantation, anesthetize the mice.
-
Make a small incision on the dorsal side, between the scapulae.
-
Create a subcutaneous pocket using a blunt forceps or trocar.
-
Implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) into the subcutaneous pocket.
-
Close the incision with wound clips or sutures.
-
Monitor the mice for recovery.
Tumor Cell Implantation
Subcutaneous Implantation Protocol:
-
Anesthetize the mouse.
-
Inject 100-200 µL of the cell suspension (1-2 x 10^6 cells) subcutaneously into the right flank of the mouse.
-
Monitor the mice for tumor growth.
Orthotopic (Mammary Fat Pad) Implantation Protocol:
-
Anesthetize the mouse and place it in a supine position.
-
Make a small incision in the skin over the fourth inguinal mammary fat pad.
-
Carefully inject 50-100 µL of the cell suspension into the mammary fat pad.
-
Close the incision with wound clips or sutures.
Tumor Growth Monitoring and Randomization
-
Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2 .
-
When the average tumor volume reaches 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
Drug Administration
Example Protocol for an Oral SERD:
-
Prepare the ER degrader formulation in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water).
-
Administer the drug or vehicle control daily by oral gavage at the desired dose (e.g., 10-30 mg/kg).
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
Example Protocol for Fulvestrant (Injectable SERD):
-
Administer fulvestrant subcutaneously, typically once a week, at a dose of 100 mg/kg.
Endpoint Analysis
-
Continue treatment for the duration of the study (e.g., 21-28 days).
-
At the end of the study, euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.
Pharmacodynamic Analysis
Western Blot Protocol for ERα Degradation:
-
Homogenize a portion of the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control, such as β-actin or GAPDH, to normalize the results.
Immunohistochemistry (IHC) Protocol for Ki-67:
-
Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on positively charged slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with a primary antibody against Ki-67 (a marker of proliferation) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Develop the signal with a DAB chromogen and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Quantify the percentage of Ki-67 positive cells.
Data Presentation
In Vitro Activity of ER Degraders
| Compound | Cell Line | DC50 (nM) | IC50/GI50 (nM) |
| PROTAC ER Degrader (e.g., ARV-471) | MCF-7 | ~1.8 | ~5 |
| T47D | ~2.5 | ~8 | |
| Oral SERD (e.g., Camizestrant) | MCF-7 (ESR1 wt) | ~0.5 | ~1 |
| MCF-7 (ESR1 mut) | ~0.6 | ~1.5 |
DC50: Concentration for 50% degradation of the target protein. IC50/GI50: Concentration for 50% inhibition of cell growth. Data are representative values from preclinical studies.
In Vivo Efficacy of ER Degraders in Xenograft Models
| Compound | Xenograft Model | Dose and Schedule | Tumor Growth Inhibition (TGI) % |
| PROTAC ER Degrader (e.g., ARV-471) | MCF-7 | 10 mg/kg, oral, daily | >90% |
| ESR1 mutant PDX | 10 mg/kg, oral, daily | ~99% | |
| Oral SERD (e.g., ZN-c5) | MCF-7 Orthotopic | 10 mg/kg, oral, daily | Significant Inhibition |
| Fulvestrant (SERD) | Tamoxifen-Resistant Xenograft | 200 mg/kg, s.c., weekly | Significant Inhibition |
TGI values are indicative of efficacy observed in preclinical models and can vary based on the specific experimental conditions.
Conclusion
ER degrader xenograft models are indispensable tools for the preclinical evaluation of novel endocrine therapies for ER+ breast cancer. The protocols and data presented herein provide a comprehensive framework for researchers to design and execute robust in vivo studies to assess the efficacy and mechanism of action of this promising class of drugs. Careful attention to experimental detail, including cell line selection, estrogen supplementation, and appropriate endpoint analysis, is crucial for obtaining reliable and translatable results.
References
Application Notes: Cell Viability Assessment of ER Degraders using MTT and WST-8 Assays
Introduction
The determination of cell viability is a cornerstone of drug discovery and development, particularly in oncology. Estrogen Receptor (ER) positive breast cancers, which account for approximately 70% of cases, rely on estrogen signaling for their growth and survival.[1] Selective Estrogen Receptor Degraders (SERDs) are a class of therapeutic agents that function by binding to the estrogen receptor, inducing a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This eliminates the receptor from the cell, effectively shutting down the signaling pathways that drive cancer cell proliferation.[1]
This document provides detailed protocols for assessing the cytotoxic and cytostatic effects of ER degraders on cancer cell lines using two common colorimetric cell viability assays: MTT and WST-8. These assays measure the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Assay Principles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT into insoluble purple formazan crystals. This reduction is carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, in metabolically active cells. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.
-
WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) Assay: The WST-8 assay, often found in Cell Counting Kit-8 (CCK-8), is a second-generation assay that offers higher sensitivity and convenience. Viable cells reduce the water-soluble and less toxic WST-8 tetrazolium salt to a highly water-soluble orange formazan dye. This reaction is mediated by cellular dehydrogenases with the help of an electron carrier. Since the formazan product is soluble in the cell culture medium, this assay eliminates the need for a solubilization step, simplifying the workflow.
Visualized Mechanisms and Workflows
Signaling Pathway of ER Degrader Action
Caption: Mechanism of Action for a Selective Estrogen Receptor Degrader (SERD).
General Experimental Workflow
Caption: Workflow for assessing ER degrader efficacy with MTT or WST-8 assays.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is optimized for adherent cells (e.g., MCF-7, T-47D) in a 96-well plate format.
Materials and Reagents:
-
ER-positive human breast cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
ER Degrader compound and appropriate vehicle (e.g., DMSO)
-
MTT (Thiazolyl Blue Tetrazolium Bromide) powder (Sigma-Aldrich, M2128 or equivalent)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Harvest and count cells with >90% viability.
-
Resuspend cells in complete growth medium to a density of 5 x 10⁴ cells/mL (density should be optimized for each cell line to ensure exponential growth throughout the experiment).
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include wells for "no cell" (media only) background controls.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
ER Degrader Treatment:
-
Prepare serial dilutions of the ER degrader in complete growth medium. A typical starting range is 0.1 nM to 10 µM.
-
Prepare a vehicle control (e.g., DMSO in media) at the same final concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Prepare a 5 mg/mL MTT stock solution in sterile PBS. Filter sterilize and protect from light.
-
After the treatment incubation, carefully aspirate the medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.45-0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, protecting it from light. During this time, viable cells will form visible purple formazan crystals.
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of MTT solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance (OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance from plastics and cell debris.
-
Protocol 2: WST-8 Cell Viability Assay
This protocol is generally faster and involves fewer steps than the MTT assay.
Materials and Reagents:
-
Items from Protocol 1 (Cell line, medium, ER degrader, etc.)
-
WST-8 Cell Proliferation Assay Kit (e.g., CCK-8)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 exactly as described in the MTT protocol.
-
-
WST-8 Assay:
-
After the treatment incubation period (e.g., 72 hours), add 10 µL of the WST-8 reagent directly to each well containing 100 µL of culture medium.
-
Mix gently by tapping the plate.
-
Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The optimal incubation time will depend on the cell type and density and should be determined empirically.
-
-
Data Acquisition:
-
Measure the absorbance (OD) at 450-460 nm using a microplate reader.
-
Data Presentation and Analysis
Raw absorbance values should be corrected by subtracting the average absorbance of the "no cell" background control wells. Cell viability is then expressed as a percentage relative to the vehicle-treated control cells.
Calculation:
-
Corrected OD = OD (sample) - OD (background)
-
% Viability = [Corrected OD (treated) / Corrected OD (vehicle control)] x 100
The results can be used to generate a dose-response curve and calculate the IC50 value (the concentration of the degrader that inhibits cell viability by 50%).
Table 1: Example Raw Absorbance Data (570 nm)
| ER Degrader Conc. | Replicate 1 | Replicate 2 | Replicate 3 | Average OD |
| Vehicle (0 µM) | 1.254 | 1.288 | 1.271 | 1.271 |
| 0.001 µM | 1.211 | 1.245 | 1.233 | 1.230 |
| 0.01 µM | 1.056 | 1.032 | 1.068 | 1.052 |
| 0.1 µM | 0.754 | 0.781 | 0.765 | 0.767 |
| 1 µM | 0.412 | 0.399 | 0.421 | 0.411 |
| 10 µM | 0.189 | 0.201 | 0.195 | 0.195 |
| Background Control | 0.095 | 0.098 | 0.096 | 0.096 |
Table 2: Calculated Percent Viability
| ER Degrader Conc. (µM) | Average Corrected OD | % Viability |
| 0 (Vehicle) | 1.175 | 100.0% |
| 0.001 | 1.134 | 96.5% |
| 0.01 | 0.956 | 81.4% |
| 0.1 | 0.671 | 57.1% |
| 1 | 0.315 | 26.8% |
| 10 | 0.099 | 8.4% |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inconsistent cell seeding; Edge effects in the 96-well plate; Incomplete dissolution of formazan (MTT). | Ensure a homogenous cell suspension during seeding. Avoid using the outer wells of the plate. Increase shaking time or gently pipette to fully dissolve formazan crystals. |
| Low signal or poor dynamic range | Cell number is too low or too high; Incubation time with the reagent is too short/long; Cells are unhealthy. | Optimize cell seeding density. Perform a time-course experiment to determine the optimal reagent incubation time. Ensure cells are in the logarithmic growth phase. |
| Compound interference | The ER degrader is colored and absorbs at the measurement wavelength; The compound directly reduces the tetrazolium salt. | Run a "compound only" background control (no cells) at each concentration to check for absorbance. Test the compound in a cell-free system with the assay reagent to check for direct reduction. |
| Increased absorbance at high drug concentrations | The compound may induce a stress response that increases metabolic activity without increasing viability; Compound precipitation may scatter light. | Visually inspect wells for precipitation. Correlate results with a different viability assay that measures a different parameter (e.g., ATP levels or membrane integrity). |
References
Co-immunoprecipitation Assay for Characterizing ER Degrader-Induced Ternary Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic strategy, particularly in oncology. Estrogen receptor (ER) degraders, a prominent class of these therapeutics, function by inducing the formation of a ternary complex between the ER protein, the degrader molecule, and an E3 ubiquitin ligase. This proximity leads to the ubiquitination and subsequent proteasomal degradation of the ER, offering a potent mechanism to overcome resistance to traditional endocrine therapies. The co-immunoprecipitation (Co-IP) assay is a cornerstone technique for verifying the mechanism of action of these degraders by providing direct evidence of the formation of this critical ternary complex.[1]
This application note provides a detailed protocol for performing a Co-IP assay to detect the ER degrader-mediated interaction between ERα and an E3 ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN). Additionally, it presents a summary of quantitative data for various ER degraders and visual diagrams to illustrate the experimental workflow and the underlying signaling pathway.
Signaling Pathway: ER Degradation via the Ubiquitin-Proteasome System
ER degraders are heterobifunctional molecules that act as a molecular bridge between the ER and an E3 ubiquitin ligase.[2] Upon binding, the degrader induces a conformational change that facilitates the interaction, leading to the formation of a stable ternary complex.[3] The E3 ligase then catalyzes the transfer of ubiquitin molecules to the ER, marking it for recognition and degradation by the 26S proteasome.[4] This process effectively eliminates the ER protein from the cell, thereby abrogating its signaling and proliferative functions.[5]
Mechanism of ER degradation by a heterobifunctional degrader.
Experimental Protocols
Co-immunoprecipitation Workflow
The following diagram outlines the key steps in the Co-IP assay to demonstrate the formation of the ER-degrader-E3 ligase ternary complex.
Experimental workflow for the Co-immunoprecipitation assay.
Detailed Methodology
1. Cell Culture and Treatment:
-
Culture ER-positive breast cancer cells (e.g., MCF-7) to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the ubiquitinated ER.
-
Treat cells with the ER degrader at the desired concentration (e.g., 100 nM) or DMSO as a vehicle control for 4-6 hours.
2. Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors) to the culture plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
3. Protein Quantification and Pre-clearing:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
Normalize all samples to the same protein concentration.
-
To reduce non-specific binding, add 20-30 µL of Protein A/G agarose or magnetic beads to 1 mg of total protein lysate and incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube.
4. Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of the primary antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN).
-
As a negative control, use an equivalent amount of a non-specific IgG from the same host species.
-
Incubate overnight on a rotator at 4°C.
-
Add 30 µL of Protein A/G bead slurry to each sample and incubate for 2-4 hours on a rotator at 4°C to capture the antibody-protein complexes.
5. Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads three to five times with 1 mL of ice-cold wash buffer (e.g., lysis buffer diluted 1:1 with PBS).
6. Elution and Western Blot Analysis:
-
After the final wash, remove all supernatant.
-
Elute the immunoprecipitated proteins by resuspending the beads in 30-50 µL of 2x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform standard Western blotting procedures to detect the co-immunoprecipitated ER and the immunoprecipitated E3 ligase.
Expected Results: A successful Co-IP will show a band for ER in the lane corresponding to the E3 ligase immunoprecipitation from cells treated with the ER degrader. This band should be absent or significantly weaker in the DMSO control and the IgG control lanes.
Data Presentation
The efficacy of ER degraders is typically characterized by several key parameters. The following tables summarize representative quantitative data for various ER degraders.
Table 1: In Vitro Degradation Potency of ER Degraders
| Compound | Class | Target | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Vepdegestrant (ARV-471) | PROTAC | ERα | ~1 | >90 | MCF-7 | |
| ERD-308 | PROTAC | ERα | 0.17 | >95 | MCF-7 | |
| Fulvestrant | SERD | ERα | - | ~40-50 (in vivo) | - | |
| Elacestrant | SERD | ERα | 0.6 (EC50) | - | - | |
| Giredestrant | SERD | ERα | Nanomolar potency | - | - | |
| SNIPER(ER)-87 | PROTAC | ERα | <3 | - | MCF-7 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary depending on the experimental conditions.
Table 2: Binding Affinities and Cooperativity of ER Degraders
| Compound | Target Binding (IC50/Ki) | E3 Ligase Binding | Ternary Complex Kd (nM) | Cooperativity (α) | Reference |
| Representative PROTAC | Nanomolar | Micromolar to Nanomolar | Varies | >1 indicates positive cooperativity | |
| Tamoxifen | IC50 = 4.4 µM | N/A | N/A | N/A | |
| Raloxifene | - | N/A | N/A | N/A |
Cooperativity (α) is a measure of the influence of the binding of one protein on the binding of the other to the PROTAC. A value >1 indicates positive cooperativity, which is often associated with more efficient degradation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak ER signal in IP lane | - Inefficient IP of E3 ligase- Weak or transient ternary complex interaction- Low expression of ER or E3 ligase | - Use a validated IP-grade antibody for the E3 ligase.- Optimize degrader concentration and incubation time.- Cross-link proteins before lysis (use with caution as it can increase background).- Increase the amount of starting cell lysate. |
| High background in all lanes | - Insufficient washing- Non-specific antibody binding | - Increase the number and duration of wash steps.- Use a more stringent wash buffer (e.g., with higher salt or detergent concentration).- Perform a pre-clearing step with Protein A/G beads. |
| ER signal in IgG control lane | - Non-specific binding of ER to IgG or beads | - Ensure proper pre-clearing of the lysate.- Use a high-quality, species-matched IgG control. |
Conclusion
The co-immunoprecipitation assay is an indispensable tool for the preclinical validation of ER degraders. By demonstrating the formation of the ER-degrader-E3 ligase ternary complex, this assay provides critical mechanistic insights and supports the development of novel therapeutics for ER-positive cancers. The detailed protocol and representative data presented here serve as a valuable resource for researchers in this rapidly advancing field.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC-Mediated Degradation of Estrogen Receptor in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Developing Stable Cell Lines Expressing ER Degrader-Resistant Mutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptor alpha (ERα), encoded by the ESR1 gene, is a key driver in the majority of breast cancers. Endocrine therapies, including selective estrogen receptor modulators (SERMs) and aromatase inhibitors, have been foundational in treating ER-positive breast cancer. A newer class of therapeutics, selective estrogen receptor degraders (SERDs), function by inducing the degradation of the ERα protein.[1][2] These agents, such as fulvestrant and novel oral SERDs, offer a promising strategy to overcome resistance to traditional endocrine therapies.[3][4][5]
However, acquired resistance to ER degraders remains a significant clinical challenge. One of the primary mechanisms of resistance involves the emergence of mutations in the ligand-binding domain (LBD) of ESR1. These mutations can lead to constitutive, ligand-independent activation of the receptor, rendering it less susceptible to drugs that compete with estrogen for binding.
To facilitate the study of these resistance mechanisms and the development of next-generation therapies, it is crucial to have robust in vitro models that recapitulate clinical resistance. This document provides detailed protocols for the development and characterization of stable cell lines expressing ER degrader-resistant mutants. These cell lines are invaluable tools for screening novel compounds, elucidating resistance pathways, and developing strategies to overcome therapeutic failure.
Data Presentation
Table 1: Proliferation Inhibition (IC50) of ER Degraders in Wild-Type and Mutant ERα Cell Lines
| Cell Line | ERα Status | Compound | IC50 (nM) | Reference |
| MCF-7 | Wild-Type | ERD-148 | 0.8 | |
| cY537S | Y537S Mutant | ERD-148 | 10.5 | |
| cD538G | D538G Mutant | ERD-148 | 6.1 | |
| MCF-7 | Wild-Type | Fulvestrant | >100 | |
| MCF-7 | Y537S Mutant | Fulvestrant | >100 | |
| MCF-7 | D538G Mutant | Fulvestrant | >100 | |
| MCF-7 | Wild-Type | Compound 29c | 0.083 | |
| MCF-7 | Y537S Mutant | Compound 29c | 0.112 | |
| MCF-7 | D538G Mutant | Compound 29c | 0.126 |
Table 2: ERα Protein Degradation (DC50) by PROTAC ER Degraders
| Cell Line | ERα Status | Compound | DC50 (nM) | Reference |
| MCF-7 | Wild-Type | ARV-471 | ~2 | |
| T47D | Wild-Type | ARV-471 | ~2 | |
| MCF-7 | Y537S Mutant | ARV-471 | ~2 | |
| T47D | D538G Mutant | ARV-471 | ~2 | |
| MCF-7 | Wild-Type | ERD-308 | 0.17 | |
| T47D | Wild-Type | ERD-308 | 0.43 |
Mandatory Visualizations
Figure 1: Estrogen Receptor (ER) Signaling Pathways.
Figure 2: Experimental workflow for generating and validating stable cell lines.
Figure 3: ER degrader action and mechanisms of resistance.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of ESR1
This protocol describes the introduction of point mutations into the ESR1 cDNA using a PCR-based method.
Materials:
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
10X reaction buffer
-
dNTP mix (10 mM)
-
Wild-type ESR1 expression plasmid (template DNA)
-
Mutagenic forward and reverse primers (10 µM)
-
DpnI restriction enzyme
-
Nuclease-free water
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
PCR Amplification:
-
Set up the PCR reaction as follows:
-
5 µL of 10X reaction buffer
-
X µL of template DNA (5-50 ng)
-
1.25 µL of forward primer (125 ng)
-
1.25 µL of reverse primer (125 ng)
-
1 µL of dNTP mix
-
1 µL of high-fidelity DNA polymerase
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Perform thermal cycling with the following parameters:
-
Initial denaturation: 95°C for 1 minute
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds
-
Annealing: 60°C for 50 seconds
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
-
DpnI Digestion: Add 1 µL of DpnI enzyme directly to the amplification reaction. Incubate at 37°C for 1-2 hours to digest the parental methylated template DNA.
-
Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells. Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Select several colonies and isolate plasmid DNA. Verify the presence of the desired mutation by Sanger sequencing.
Protocol 2: Generation of a Stable Cell Line Expressing Mutant ERα
This protocol details the generation of a stable cell line through transfection and antibiotic selection.
Materials:
-
ER-negative recipient cell line (e.g., HEK293T, MDA-MB-231)
-
Mutant ESR1 expression plasmid with a selectable marker (e.g., neomycin or puromycin resistance)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete growth medium
-
Selection antibiotic (e.g., G418 for neomycin resistance, puromycin)
-
Phosphate-buffered saline (PBS)
-
Cloning cylinders or sterile pipette tips
-
24-well and 6-well tissue culture plates
Procedure:
-
Antibiotic Kill Curve: Determine the optimal concentration of the selection antibiotic for the recipient cell line by plating cells at low density and treating with a range of antibiotic concentrations for 7-10 days. The lowest concentration that kills all cells is the optimal concentration for selection.
-
Transfection:
-
Plate recipient cells in a 6-well plate and grow to 70-90% confluency.
-
Transfect the cells with the mutant ESR1 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Selection:
-
48 hours post-transfection, passage the cells into a larger flask and add the complete growth medium containing the predetermined optimal concentration of the selection antibiotic.
-
Replace the selection medium every 3-4 days. Non-transfected cells will be eliminated over 1-2 weeks.
-
-
Clonal Isolation:
-
Once discrete antibiotic-resistant colonies are visible, wash the cells with PBS.
-
Isolate individual colonies using cloning cylinders or by scraping with a sterile pipette tip.
-
Transfer each clone to a separate well of a 24-well plate.
-
-
Clonal Expansion and Screening:
-
Expand the isolated clones in selection medium.
-
Screen the clones for the expression of the mutant ERα protein by Western blot analysis (see Protocol 3).
-
-
Cryopreservation: Cryopreserve the validated stable cell clones for future use.
Protocol 3: Validation of Mutant ERα Expression by Western Blot
This protocol describes the detection and quantification of ERα protein expression.
Materials:
-
Stable cell line expressing mutant ERα and parental cell line
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Wash cell monolayers with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 15-30 minutes.
-
Scrape the cells and centrifuge to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify band intensities using densitometry software.
-
Protocol 4: Assessment of Resistance by Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of an ER degrader.
Materials:
-
Stable cell line expressing mutant ERα and parental/wild-type cell line
-
ER degrader compound
-
Complete growth medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, resazurin, CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of the ER degrader in complete growth medium.
-
Treat the cells with the different concentrations of the degrader for 72-96 hours. Include a vehicle control (e.g., DMSO).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for resazurin).
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Protocol 5: Functional Characterization by Luciferase Reporter Assay
This protocol measures the transcriptional activity of wild-type and mutant ERα.
Materials:
-
Stable cell line expressing mutant ERα and wild-type cell line
-
Estrogen Response Element (ERE)-driven luciferase reporter plasmid
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Estradiol (E2)
-
ER degrader
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfection:
-
Plate cells in a 24-well plate.
-
Co-transfect the cells with the ERE-luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
-
Treatment:
-
24 hours post-transfection, treat the cells with vehicle, E2, and/or the ER degrader at various concentrations for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the transcriptional activity of the mutant ERα to the wild-type ERα in the presence and absence of ligand and degrader.
-
Troubleshooting
-
Low mutation efficiency in site-directed mutagenesis:
-
Ensure high-quality template DNA.
-
Optimize annealing temperature and extension time.
-
Use purified primers.
-
-
Failed stable cell line generation:
-
Confirm the efficacy of the selection antibiotic and the resistance gene.
-
Optimize transfection efficiency for the specific cell line.
-
Ensure cells are not plated too sparsely during selection.
-
-
No or low expression of mutant protein:
-
Verify the integrity of the expression plasmid.
-
Screen a larger number of clones.
-
Check for potential toxicity of the expressed mutant protein.
-
-
High background in Western blots:
-
Optimize blocking conditions (time and blocking agent).
-
Titrate primary and secondary antibody concentrations.
-
Increase the number and duration of washes.
-
-
Inconsistent results in viability assays:
-
Ensure uniform cell seeding.
-
Optimize incubation times with the viability reagent.
-
Be mindful of the potential effects of the vehicle (e.g., DMSO) at higher concentrations.
-
References
- 1. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What are ERs degraders and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by ER Degrader 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptor-positive (ER+) breast cancer is the most prevalent subtype, and endocrine therapies targeting the ER signaling pathway are a primary treatment strategy. However, the development of resistance, often through mutations in the estrogen receptor 1 (ESR1) gene, presents a significant clinical hurdle. Proteolysis-targeting chimeras (PROTACs) that target the estrogen receptor, such as ER degrader 3 (e.g., vepdegestrant/ARV-471), offer a novel therapeutic approach to overcome this resistance. Unlike traditional inhibitors, PROTAC ER degraders are bifunctional molecules that recruit an E3 ligase to the ER, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This complete removal of the ER protein can more effectively shut down both ligand-dependent and ligand-independent signaling, making it a promising strategy against resistant cancers.[4]
These application notes provide detailed protocols for assessing the apoptotic effects of this compound on cancer cells using flow cytometry, a powerful technique for single-cell analysis of apoptosis.[5] The primary methods covered are Annexin V and Propidium Iodide (PI) staining to detect key events in apoptosis, and caspase activity assays to measure the activation of executioner caspases.
Principle of the Assays
-
Annexin V/PI Staining: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes. In late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI enters the cell and stains the nucleus. This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis. Initiator caspases activate executioner caspases (e.g., caspase-3 and -7), which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Flow cytometry-based caspase assays often use a fluorogenic substrate that contains a caspase recognition sequence (e.g., DEVD for caspase-3/7). Upon cleavage by active caspases in apoptotic cells, the fluorophore is released and emits a fluorescent signal that can be quantified.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Culture ER+ breast cancer cells (e.g., MCF-7, T47D) in appropriate complete medium to approximately 70-80% confluency. Ensure cells are in the logarithmic growth phase before treatment.
-
Plate Seeding: Seed cells in multi-well plates at a density of 0.5-1 x 10^6 cells/mL.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Cell Treatment: Treat cells with a range of concentrations of this compound. It is crucial to perform a dose-response experiment to determine the optimal concentration and a time-course experiment (e.g., 0, 12, 24, 48, 72 hours) to identify the optimal time point for apoptosis induction.
-
Controls:
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used for the highest concentration of this compound.
-
Untreated Control: Cells cultured in medium alone.
-
Positive Control (Optional): Treat cells with a known apoptosis-inducing agent (e.g., staurosporine) to validate the assay setup.
-
-
Incubation: Incubate the cells for the predetermined time points at 37°C in a humidified incubator with 5% CO2.
II. Apoptosis Analysis by Annexin V/PI Staining
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells once with cold PBS.
-
Trypsinize the adherent cells and combine them with the saved supernatant.
-
For suspension cells, directly collect the cells.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC).
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the tubes.
-
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters to gate the cell population and exclude debris.
-
Use single-stained controls (Annexin V only and PI only) to set up fluorescence compensation and define the quadrants for analysis.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
III. Apoptosis Analysis by Caspase-3/7 Activity Assay
-
Cell Harvesting and Washing: Follow the same procedure as for Annexin V/PI staining (Steps II.1 and II.2).
-
Staining:
-
Resuspend the cell pellet in an appropriate assay buffer provided with the caspase activity kit.
-
Add the cell-permeable fluorogenic caspase-3/7 substrate (e.g., a reagent containing the DEVD peptide conjugated to a nucleic acid-binding dye) to the cell suspension.
-
-
Incubation: Incubate the cells for the time and temperature specified in the kit manufacturer's protocol (typically 30-60 minutes at 37°C), protected from light.
-
Flow Cytometry Analysis:
-
Analyze the samples directly on the flow cytometer without washing.
-
Use unstained and vehicle-treated cells as negative controls to set the baseline fluorescence.
-
Acquire data and quantify the percentage of cells with active caspase-3/7 based on the fluorescence intensity.
-
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in clear and structured tables for easy comparison between different treatment groups.
Table 1: Apoptosis Analysis of Cancer Cells Treated with this compound (Annexin V/PI Staining)
| Treatment Group | Concentration | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Untreated Control | - | |||
| Vehicle Control | - | |||
| This compound | Concentration 1 | |||
| This compound | Concentration 2 | |||
| This compound | Concentration 3 | |||
| Positive Control | - |
Table 2: Caspase-3/7 Activity in Cancer Cells Treated with this compound
| Treatment Group | Concentration | % Cells with Active Caspase-3/7 | Mean Fluorescence Intensity (MFI) |
| Untreated Control | - | ||
| Vehicle Control | - | ||
| This compound | Concentration 1 | ||
| This compound | Concentration 2 | ||
| This compound | Concentration 3 | ||
| Positive Control | - |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: Mechanism of action of PROTAC this compound leading to apoptosis.
Caption: ER stress-induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis analysis by flow cytometry.
References
Application Note: High-Content Imaging of Estrogen Receptor Alpha (ERα) Localization Following Treatment with ER Degrader 3
Audience: Researchers, scientists, and drug development professionals.
Introduction
The estrogen receptor (ER) is a key driver in the majority of breast cancers.[1] Therapies targeting this receptor, such as selective estrogen receptor modulators (SERMs) and aromatase inhibitors, have been foundational in treatment. However, resistance to these therapies is a significant clinical challenge.[2] A newer class of therapeutics, selective estrogen receptor degraders (SERDs), function by binding to the ER and inducing its degradation through the ubiquitin-proteasome system.[1][3] This mechanism not only antagonizes ER signaling but also eliminates the receptor protein, offering a potential advantage in overcoming resistance.[1]
The efficacy of an ER degrader is closely linked to its ability to induce a conformational change in the ER, leading to its translocation and subsequent degradation. High-content imaging (HCI) provides a powerful platform for quantifying these cellular events in a high-throughput manner. By combining automated microscopy with sophisticated image analysis, HCI enables the precise measurement of ERα protein levels and its subcellular localization on a single-cell basis. This application note provides a detailed protocol for utilizing high-content imaging to assess the cellular activity of "ER Degrader 3," a novel selective estrogen receptor degrader.
Signaling Pathway Overview
ERα is a transcription factor that, upon binding to its ligand (e.g., estradiol), translocates to the nucleus, dimerizes, and binds to estrogen response elements (EREs) on DNA to regulate gene expression. ER signaling can also occur through non-genomic pathways, often initiated by membrane-associated ER. ER degraders, such as this compound, bind to ERα, inducing a conformational change that is recognized by the cell's protein degradation machinery. This leads to the ubiquitination of the receptor and its subsequent degradation by the proteasome, effectively shutting down both genomic and non-genomic signaling.
Experimental Workflow
The experimental workflow for high-content imaging of ERα localization involves several key steps, from cell culture and treatment to image acquisition and analysis. This automated process allows for the efficient screening and characterization of ER degraders.
Protocols
Materials and Reagents
-
Cell Line: MCF-7 (ER-positive human breast cancer cell line)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human recombinant insulin.
-
Assay Plates: 384-well, black, clear-bottom imaging plates.
-
This compound: Stock solution in DMSO.
-
Control Compounds: Estradiol (agonist), Fulvestrant (reference SERD), DMSO (vehicle).
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Rabbit anti-ERα monoclonal antibody.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.
-
Nuclear Stain: Hoechst 33342.
-
Wash Buffer: Phosphate-Buffered Saline (PBS).
Experimental Procedure
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed 5,000 cells per well in a 384-well imaging plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound, Estradiol, and Fulvestrant in culture medium. A typical concentration range for ER degraders would be from 1 nM to 10 µM.
-
Remove the culture medium from the assay plate and add the compound dilutions. Include DMSO-only wells as a vehicle control.
-
Incubate the plate for the desired time points (e.g., 4, 8, 24 hours) at 37°C and 5% CO2.
-
-
Immunofluorescence Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate the cells with the primary anti-ERα antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Add PBS to the wells for imaging.
-
-
Image Acquisition:
-
Use a high-content imaging system equipped with a 20x objective.
-
Acquire images from at least four sites per well.
-
Use appropriate filter sets for Hoechst 33342 (DAPI channel) and Alexa Fluor 488 (FITC channel).
-
-
Image Analysis:
-
Use the imaging system's software to perform automated image analysis.
-
Step 1: Nuclear Segmentation. Identify the nuclei based on the Hoechst 33342 signal.
-
Step 2: Cytoplasmic Segmentation. Define the cytoplasmic region by creating a ring-like area around the nucleus.
-
Step 3: Intensity Measurement. Quantify the mean fluorescence intensity of the ERα signal (Alexa Fluor 488) in both the nuclear and cytoplasmic compartments for each cell.
-
Step 4: Translocation Calculation. Calculate the nuclear-to-cytoplasmic intensity ratio for ERα for each cell.
-
Step 5: Cell Classification. Classify cells as having predominantly nuclear, cytoplasmic, or diffuse ERα localization based on the intensity ratio.
-
Data Presentation
The quantitative data generated from the high-content analysis can be summarized in tables to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on ERα Subcellular Localization
| Treatment (24h) | Concentration (nM) | % Cells with Nuclear ERα | % Cells with Cytoplasmic ERα | Mean Nuclear ERα Intensity (a.u.) | Mean Cytoplasmic ERα Intensity (a.u.) |
| Vehicle (DMSO) | - | 95 ± 3 | 5 ± 1 | 1500 ± 120 | 150 ± 20 |
| Estradiol | 10 | 98 ± 2 | 2 ± 1 | 1800 ± 150 | 140 ± 18 |
| This compound | 1 | 85 ± 5 | 15 ± 4 | 1300 ± 110 | 250 ± 30 |
| This compound | 10 | 60 ± 8 | 40 ± 7 | 900 ± 90 | 400 ± 45 |
| This compound | 100 | 25 ± 6 | 75 ± 9 | 450 ± 50 | 350 ± 40 |
| This compound | 1000 | 10 ± 3 | 90 ± 5 | 200 ± 30 | 250 ± 35 |
| Fulvestrant | 100 | 30 ± 7 | 70 ± 8 | 500 ± 60 | 380 ± 42 |
Data are represented as mean ± standard deviation from a representative experiment performed in triplicate.
Table 2: Dose-Response Metrics for ERα Degradation and Relocalization
| Compound | EC50 (Nuclear Localization) (nM) | EC50 (Total ERα Degradation) (nM) | Max % ERα Degradation |
| This compound | 45.2 | 80.5 | 85% |
| Fulvestrant | 65.8 | 120.3 | 78% |
EC50 values are calculated from dose-response curves fitted to the data.
Conclusion
High-content imaging is a robust and quantitative method for characterizing the cellular effects of ER degraders like this compound. The provided protocol enables the detailed analysis of ERα subcellular localization and protein degradation, offering critical insights into the mechanism of action and potency of novel therapeutic compounds. The ability to generate single-cell resolution data in a high-throughput format makes this technology an invaluable tool in the discovery and development of next-generation endocrine therapies.
References
- 1. Development of an image analysis screen for estrogen receptor alpha (ERα) ligands through measurement of nuclear translocation dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Compounds by High-Content Screening That Induce Cytoplasmic to Nuclear Localization of a Fluorescent Estrogen Receptor α Chimera and Exhibit Agonist or Antagonist Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Profiling of ER Degrader 3 in Preclinical Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the pharmacokinetic analysis of ER Degrader 3, a novel selective estrogen receptor (ER) degrader, in various animal models. These guidelines are designed to assist in the preclinical evaluation of this compound, ensuring robust and reproducible data collection for advancing drug development.
Introduction
Selective estrogen receptor degraders (SERDs) represent a critical therapeutic class for ER-positive breast cancer.[1][2] Unlike selective estrogen receptor modulators (SERMs), SERDs not only antagonize the estrogen receptor but also induce its degradation, thereby inhibiting ER signaling pathways.[2] The pharmacokinetic (PK) profile of a novel SERD, herein referred to as this compound, is a crucial determinant of its clinical potential, influencing dosing regimens, efficacy, and safety. This document outlines the methodologies for assessing the PK properties of this compound in common preclinical animal models.
Data Presentation: Pharmacokinetic Parameters of this compound
The following tables summarize the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in mice and rats. This data is representative of typical findings for a novel oral SERD, exemplified by compounds such as vepdegestrant (ARV-471).[3][4]
Table 1: Intravenous Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | CL (mL/h/kg) | Vss (mL/kg) | T½ (h) | AUCinf (µg·h/mL) |
| Mouse | 2 | 313.3 | - | - | - |
| Rat | 2 | 1053 | 4432 | 3.970 | 1.902 |
CL: Clearance; Vss: Volume of distribution at steady state; T½: Half-life; AUCinf: Area under the concentration-time curve from time zero to infinity. Data is representative of findings for vepdegestrant.
Table 2: Oral Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | T½ (h) | AUCinf (µg·h/mL) | F (%) |
| Mouse | 5 | - | - | 3.637 | 2.913 | 17.91 |
| Rat | 5 | - | - | 4.068 | 1.147 | 24.12 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; T½: Half-life; AUCinf: Area under the concentration-time curve from time zero to infinity; F: Bioavailability. Data is representative of findings for vepdegestrant.
Experimental Protocols
Detailed protocols for the in-life and analytical phases of a pharmacokinetic study of this compound are provided below.
Animal Husbandry and Dosing
-
Animal Models: Female athymic nude mice (6-8 weeks old) and female Sprague-Dawley rats (8-10 weeks old) are commonly used. Animals should be housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Formulation: For oral administration, this compound is typically formulated as a suspension in a vehicle such as 0.5% methylcellulose. For intravenous administration, a solution in a vehicle like 5% DMSO in saline may be used.
-
Dosing:
-
Oral (PO): Administer a single dose of this compound via oral gavage.
-
Intravenous (IV): Administer a single bolus dose via the tail vein.
-
Blood Sample Collection
-
Time Points: Collect blood samples at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Procedure:
-
Collect approximately 100 µL of blood from the saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the resulting plasma samples at -80°C until analysis.
-
Bioanalytical Method: LC-MS/MS
A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the quantification of this compound in plasma.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A suitable flow rate to ensure good chromatographic separation.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentration of this compound in the plasma samples using the calibration curve.
-
Perform pharmacokinetic analysis using non-compartmental methods to calculate parameters such as Cmax, Tmax, AUC, T½, CL, and Vss.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for pharmacokinetic analysis.
References
- 1. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming the Hook Effect with PROTAC ER Degrader 3
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing PROTAC ER Degrader 3. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a particular focus on understanding and overcoming the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is PROTAC this compound and how does it work?
A1: PROTAC this compound is a heterobifunctional molecule known as a Proteolysis-Targeting Chimera (PROTAC). It is designed to selectively induce the degradation of the Estrogen Receptor (ERα).[1] It functions by simultaneously binding to the ERα protein and an E3 ubiquitin ligase. This proximity facilitates the tagging of ERα with ubiquitin, marking it for degradation by the proteasome, the cell's natural protein disposal system.[1][2] This catalytic process allows a single molecule of PROTAC this compound to induce the degradation of multiple ERα proteins.[1]
Q2: What is the "hook effect" in the context of PROTACs?
A2: The hook effect is a phenomenon observed with PROTACs where increasing the concentration of the degrader beyond an optimal point leads to a paradoxical decrease in the degradation of the target protein.[3] This results in a characteristic bell-shaped dose-response curve. The effect occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes—either with the target protein alone or the E3 ligase alone—rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.
Q3: At what concentration range should I expect to see the hook effect with PROTAC this compound?
A3: The concentration at which the hook effect becomes apparent can vary depending on the specific experimental conditions, including the cell line and incubation time. However, it is often observed at higher concentrations, typically in the micromolar (µM) range. To properly characterize the activity of PROTAC this compound, it is crucial to perform a wide dose-response experiment, for instance, from 0.1 nM to 10 µM, to identify the optimal concentration for degradation and the onset of the hook effect.
Q4: How can I confirm that the observed ERα degradation is proteasome-mediated?
A4: To confirm that PROTAC this compound is inducing proteasome-mediated degradation of ERα, you can perform a co-treatment experiment with a proteasome inhibitor, such as MG132. Pre-treating the cells with a proteasome inhibitor before adding PROTAC this compound should block the degradation of ERα. If the levels of ERα are restored in the presence of the proteasome inhibitor compared to cells treated with the PROTAC alone, it confirms that the degradation is dependent on the proteasome.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No ERα degradation observed at any concentration. | 1. Suboptimal PROTAC concentration: The effective concentration might be very narrow. 2. Cell line insensitivity: The cell line may have low expression of the necessary E3 ligase (e.g., Cereblon or VHL). 3. Incorrect incubation time: The kinetics of degradation can vary. 4. Poor cell permeability: PROTACs are large molecules and may not efficiently cross the cell membrane. 5. Compound integrity: The PROTAC may have degraded due to improper storage or handling. | 1. Perform a broader dose-response experiment (e.g., 0.01 nM to 20 µM) with more data points at logarithmic intervals. 2. Confirm the expression of the relevant E3 ligase in your cell line using Western blot or qPCR. Consider testing in a different ERα-positive cell line, such as MCF-7 or T47D. 3. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a concentration expected to be optimal. 4. Review literature for the permeability of similar PROTACs or consider performing a cell permeability assay. 5. Prepare fresh stock solutions of the PROTAC and ensure proper storage conditions are maintained. |
| A bell-shaped dose-response curve is observed (the "hook effect"). | High PROTAC concentration: At high concentrations, the formation of non-productive binary complexes (ERα-PROTAC or E3 Ligase-PROTAC) inhibits the formation of the productive ternary complex. | 1. Titrate the PROTAC concentration: Carefully perform a detailed dose-response curve to identify the optimal concentration that yields maximal degradation (Dmax) before the hook effect begins. 2. Use optimal concentration: For subsequent experiments, use the determined optimal concentration or a concentration within the effective range. |
| Inconsistent ERα degradation between experiments. | 1. Variable cell density: Cell confluence can impact cellular processes and PROTAC uptake. 2. Inconsistent reagent preparation: Inaccurate serial dilutions of the PROTAC. | 1. Ensure consistent cell seeding density and that cells are in a logarithmic growth phase at the time of treatment. 2. Prepare fresh serial dilutions from a concentrated stock solution for each experiment. |
| High background or non-specific bands on Western blot. | 1. Suboptimal blocking: Insufficient blocking of the membrane. 2. Poor primary antibody quality: The antibody may have low specificity. | 1. Optimize blocking conditions by trying different blocking agents (e.g., 5% non-fat milk or 5% BSA in TBST) and increasing the blocking time. 2. Use a validated, high-quality primary antibody for ERα and optimize its dilution. |
Quantitative Data
Representative Dose-Response and Time-Course Data for PROTAC this compound
The following tables illustrate a typical dose-response and time-course for ERα degradation induced by PROTAC this compound in a responsive breast cancer cell line (e.g., MCF-7).
Table 1: Dose-Response of PROTAC this compound on ERα Levels
| Concentration (nM) | Normalized ERα Level (vs. Vehicle) |
|---|---|
| 0 (Vehicle) | 1.00 |
| 1 | 0.85 |
| 10 | 0.40 |
| 100 | 0.15 (Dmax) |
| 1000 | 0.55 |
| 10000 | 0.80 |
This table demonstrates a characteristic hook effect, with maximal degradation (Dmax) observed at 100 nM and reduced efficacy at higher concentrations.
Table 2: Time-Course of ERα Degradation by PROTAC this compound (at 100 nM)
| Incubation Time (hours) | Normalized ERα Level (vs. 0h) |
|---|---|
| 0 | 1.00 |
| 2 | 0.60 |
| 4 | 0.30 |
| 8 | 0.15 (Max Degradation) |
| 12 | 0.20 |
| 24 | 0.25 |
This table indicates that the maximal degradation is achieved after 8 hours of incubation with 100 nM of PROTAC this compound.
Clinical Efficacy of Vepdegestrant (ARV-471), a PROTAC ER Degrader
Vepdegestrant is a clinical-stage PROTAC ER degrader. The following data from clinical trials demonstrates its efficacy in degrading ER in tumor tissues.
Table 3: ER Degradation in Tumor Tissue with Vepdegestrant
| Daily Dose | Median ER Degradation | Mean ER Degradation | Range of ER Degradation |
|---|---|---|---|
| 200 mg | 69% | 71% | 28% - 95% |
| 500 mg | - | - | Up to 89% |
Data from a phase I/II study in patients with ER+/HER2- advanced breast cancer.
Experimental Protocols
Protocol 1: Dose-Response Analysis of ERα Degradation by Western Blot
Objective: To determine the optimal concentration of PROTAC this compound for ERα degradation and to observe the hook effect.
Materials:
-
ERα-positive breast cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
PROTAC this compound
-
DMSO (vehicle control)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of PROTAC this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 8 or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ERα and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the loading control.
-
Plot the normalized ERα levels against the log of the PROTAC this compound concentration to determine the DC50, Dmax, and the onset of the hook effect.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
Objective: To confirm the formation of the ERα-PROTAC-E3 ligase ternary complex.
Materials:
-
MCF-7 cells
-
PROTAC this compound
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-VHL or anti-Cereblon)
-
Control IgG antibody
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blot: anti-ERα, anti-VHL (or anti-Cereblon)
Procedure:
-
Cell Treatment: Culture MCF-7 cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours. Then, treat with the optimal concentration of PROTAC this compound or DMSO for 4-6 hours.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase (or control IgG) overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against ERα and the E3 ligase to detect the co-immunoprecipitated proteins.
Visualizations
Caption: Mechanism of action of PROTAC this compound.
Caption: Experimental workflow to overcome the hook effect.
Caption: Estrogen Receptor signaling and PROTAC intervention.
References
Technical Support Center: Optimizing ER Degrader 3 Concentration for Maximum Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ER Degrader 3. The aim is to facilitate the optimization of experimental conditions to achieve maximum degradation of the estrogen receptor (ER).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a bifunctional small molecule, specifically a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of the Estrogen Receptor (ER).[1] It functions by simultaneously binding to the ER protein and an E3 ubiquitin ligase. This proximity facilitates the "tagging" of ER with ubiquitin chains, marking it for degradation by the cell's natural disposal machinery, the proteasome.[1][2] The this compound molecule can then be reused to degrade multiple ER proteins.[1][2]
Q2: What are the critical parameters for determining the optimal concentration of this compound?
A2: The two primary parameters to determine the efficacy of a PROTAC like this compound are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation that can be achieved with the PROTAC.
The goal is to use a concentration that achieves maximal degradation (at or near Dmax) without causing off-target effects or cytotoxicity.
Q3: What is the "hook effect" and how can it be avoided?
A3: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with ER alone or the E3 ligase alone) rather than the productive ternary complex (ER-PROTAC-E3 ligase) required for degradation. To avoid this, it is crucial to perform a dose-response experiment with a wide range of concentrations to identify the optimal window for maximal degradation.
Q4: What is the recommended incubation time for this compound?
A4: The time required to achieve maximum degradation can vary between different cell lines and PROTACs. It is recommended to perform a time-course experiment to determine the optimal incubation time. While a 24-hour incubation is a common starting point, degradation can often be observed in as little as a few hours.
Q5: What are the appropriate negative controls for my experiments?
A5: To ensure that the observed effects are due to the specific degradation of ER, it is important to include proper negative controls. An essential control is an inactive version of the PROTAC where either the ER-binding or the E3 ligase-binding component is modified to prevent the formation of the ternary complex. This control should not induce ER degradation. Additionally, co-treatment with an excess of the free E3 ligase ligand can competitively inhibit the PROTAC's activity and serve as another control.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Low ER Degradation | 1. Insufficient PROTAC concentration: The concentration may be too low to effectively induce degradation. 2. Inappropriate incubation time: The treatment duration may be too short. 3. Low E3 ligase expression: The cell line may have low endogenous levels of the required E3 ligase (e.g., Cereblon or VHL). 4. Cell line variability: Different cell lines can have varying levels of ER expression and responsiveness to PROTACs. 5. Compound instability or insolubility: The degrader may be unstable or poorly soluble in the cell culture media. | 1. Perform a dose-response experiment: Test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration. 2. Conduct a time-course experiment: Analyze ER degradation at multiple time points (e.g., 2, 4, 8, 16, 24 hours). 3. Verify E3 ligase expression: Check the expression of the relevant E3 ligase in your cell line using Western blot or qPCR. 4. Test multiple cell lines: If possible, use a panel of cell lines to find a responsive model. 5. Ensure proper compound handling: Prepare fresh stock solutions in a suitable solvent like DMSO and ensure complete dissolution before diluting in media. |
| Inconsistent Degradation Results | 1. Variable cell confluency: Cell density at the time of treatment can affect drug efficacy. 2. Inconsistent compound preparation: Errors in serial dilutions or incomplete mixing can lead to variability. 3. Serum variability: Components in fetal bovine serum (FBS) can differ between batches and may interfere with the degrader's activity. | 1. Standardize cell seeding: Ensure a consistent cell seeding density for all experiments. 2. Prepare fresh dilutions: Make fresh serial dilutions for each experiment from a reliable stock solution. 3. Use a consistent serum batch: If possible, use the same batch of FBS for a series of experiments or consider serum-starvation conditions. |
| High Background in Western Blot | 1. Insufficient blocking: The blocking step may not be adequate to prevent non-specific antibody binding. 2. Suboptimal antibody concentration: The primary or secondary antibody concentration may be too high. | 1. Optimize blocking conditions: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). 2. Titrate antibodies: Perform antibody titrations to determine the optimal dilution for both primary and secondary antibodies. |
| Inconsistent Cell Viability Results | 1. Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results. 2. Compound precipitation: At high concentrations, the degrader may precipitate out of the media. 3. "Edge effects" in multi-well plates: Evaporation in the outer wells can affect cell growth and compound concentration. | 1. Ensure uniform cell suspension: Mix the cell suspension thoroughly before seeding. 2. Visually inspect plates: Check for any signs of compound precipitation. 3. Minimize edge effects: Avoid using the outermost wells of the plate or fill them with sterile media or PBS. |
Quantitative Data Summary
The following tables provide representative quantitative data for this compound in a responsive breast cancer cell line (e.g., MCF-7).
Table 1: Dose-Response of this compound on ERα Degradation
| Concentration (nM) | % ERα Degradation (vs. Vehicle) |
| 0.1 | 5% |
| 1 | 25% |
| 10 | 70% |
| 100 | 95% |
| 1000 | 80% (Hook Effect) |
| Data is illustrative and may vary based on the specific ER degrader, cell line, and experimental conditions. |
Table 2: Time-Course of ERα Degradation with 100 nM this compound
| Incubation Time (hours) | % ERα Degradation (vs. Vehicle) |
| 2 | 15% |
| 4 | 40% |
| 8 | 75% |
| 16 | 90% |
| 24 | 95% |
| Data is illustrative and may vary based on the specific ER degrader, cell line, and experimental conditions. |
Experimental Protocols
Western Blotting for ERα Degradation
This protocol outlines the steps to assess the degradation of ERα protein following treatment with this compound.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for the desired duration.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 12,000-14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal loading.
-
Cell Viability Assay
This protocol describes how to assess the effect of this compound on cell viability.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-8, or CellTiter-Glo)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture media.
-
Remove the old media and add 100 µL of media containing the different concentrations of the degrader or vehicle control.
-
Incubate for the desired duration (e.g., 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Visualizations
Caption: Mechanism of action of this compound.
References
ER degrader 3 off-target effects and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ER Degrader 3. The content addresses potential off-target effects and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
This compound, as a Proteolysis Targeting Chimera (PROTAC), can induce several potential off-target effects:
-
Unintended Degradation of Other Proteins : The components of the PROTAC may have an affinity for proteins other than the estrogen receptor (ER). For instance, some pomalidomide-based PROTACs have been observed to degrade zinc-finger (ZF) proteins.[1] Chemoproteomic studies of ER-targeted PROTACs have also revealed off-target degradation of the progesterone receptor (PR) and phosphodiesterase 6D (PDE6D).[2]
-
Perturbation of Signaling Pathways : The intended degradation of ER can affect interconnected signaling pathways.[1] Additionally, the degradation of unintended off-target proteins can activate or inhibit other cellular pathways, such as the PI3K/AKT/mTOR pathway, which is a known mechanism of resistance to endocrine therapies.[1]
-
The "Hook Effect" : At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase separately.[1] These binary complexes are not productive for forming the ternary complex required for degradation and may contribute to off-target pharmacology.
Q2: How can I experimentally identify the off-target effects of this compound?
A multi-faceted experimental approach is recommended for the unbiased identification of off-target effects:
-
Global Proteomics : Mass spectrometry (MS)-based proteomics is a primary method to compare protein abundance in cells treated with this compound versus control-treated cells. This can reveal the degradation of unexpected proteins.
-
Transcriptomics : RNA-sequencing can be performed to ascertain whether changes in protein levels are a result of protein degradation or transcriptional regulation.
-
Validation with Cell-Based Assays : Potential off-targets identified through proteomics should be validated using orthogonal methods like Western blotting or targeted protein quantification.
-
Target Engagement Assays : It is crucial to confirm that this compound directly binds to the identified off-target proteins. Techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBRET® (Bioluminescence Resonance Energy Transfer) are well-suited for this purpose.
Q3: How can I mitigate the off-target effects of this compound?
Mitigating off-target effects is a critical aspect of drug development. Once off-targets are identified and validated, the following strategies can be considered:
-
Structural Modification : The chemical structure of this compound can be modified to improve its selectivity for ER and reduce its affinity for identified off-target proteins. This is a key strategy in drug discovery to enhance safety and efficacy.
-
Dose Optimization : Since some off-target effects, like the "hook effect," are concentration-dependent, it's important to use the minimal concentration of the degrader that achieves maximal target knockdown. Performing dose-response experiments is crucial to identify the optimal concentration range.
-
Use of Negative Controls : Employing a structurally related but inactive version of the degrader (e.g., an epimer that doesn't bind the E3 ligase) can help distinguish between on-target and off-target driven phenotypes.
-
Orthogonal Validation : Using multiple experimental methods to confirm a phenotype is linked to the on-target effect is essential. For example, using siRNA or CRISPR to knock down the intended target (ER) should replicate the observed phenotype. If not, an off-target effect is likely responsible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates in proteomics data | Inconsistent cell culture conditions, sample preparation, or MS instrument performance. | Ensure consistent cell seeding density, treatment conditions, and lysis procedures. Perform regular quality control checks on the MS instrument. |
| Discrepancy between proteomics and Western blot results | Differences in assay sensitivity or antibody cross-reactivity in Western blotting. | Use quantitative proteomics data to guide the selection of highly specific antibodies for Western blotting. If available, confirm antibody specificity with knockout/knockdown cell lines. |
| Observed cell toxicity | Off-target effects of the PROTAC or high concentrations of the PROTAC or solvent. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. Lower the concentration of this compound if possible and ensure the solvent concentration is not toxic to the cells. |
| No target degradation observed | "Hook effect" due to excessively high PROTAC concentration. | Perform a dose-response experiment to determine the optimal concentration for degradation (DC50) and to identify the concentration at which the hook effect occurs. |
Quantitative Data Summary
The following table provides a hypothetical example of quantitative proteomics data for identifying off-targets of this compound. In this example, cells were treated with this compound, and protein abundance was compared to a vehicle control.
| Protein | Gene | Fold Change (Degrader vs. Vehicle) | p-value | Potential Classification |
| Estrogen Receptor Alpha | ESR1 | -15.2 | < 0.0001 | On-Target |
| Progesterone Receptor | PGR | -8.5 | < 0.001 | Potential Off-Target |
| Phosphodiesterase 6D | PDE6D | -6.3 | < 0.005 | Potential Off-Target |
| GAPDH | GAPDH | -1.1 | 0.85 | No Significant Change |
| AKT1 | AKT1 | -1.3 | 0.72 | Downstream Effect (No Degradation) |
Experimental Protocols
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
-
Cell Culture and Treatment :
-
Culture a suitable cell line (e.g., MCF-7 for ER-positive breast cancer) to approximately 70-80% confluency.
-
Treat cells with the optimal concentration of this compound. Include a vehicle control (e.g., DMSO) and a negative control PROTAC.
-
Harvest cells and wash with ice-cold PBS.
-
-
Protein Extraction and Digestion :
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Take an equal amount of protein from each sample (e.g., 100 µg) and perform in-solution or in-gel digestion with trypsin.
-
-
LC-MS/MS Analysis :
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Acquire data in a data-dependent or data-independent acquisition mode.
-
-
Data Analysis :
-
Process the raw MS data using software such as MaxQuant or Spectronaut to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the degrader-treated samples compared to controls.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of this compound to potential off-target proteins within intact cells. The principle is that a ligand-bound protein is thermally more stable.
-
Cell Treatment :
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound or vehicle control for a sufficient time to allow compound uptake (e.g., 1 hour at 37°C).
-
-
Heat Challenge :
-
Aliquot the cell suspension into PCR tubes.
-
Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes to create a melt curve.
-
-
Cell Lysis and Fractionation :
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Protein Analysis :
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting. A shift in the melting curve in the presence of the degrader indicates target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay measures compound binding to a target protein in living cells through bioluminescence resonance energy transfer.
-
Cell Preparation :
-
Co-transfect cells with a vector expressing the potential off-target protein fused to NanoLuc® luciferase.
-
Seed the transfected cells into 96-well or 384-well plates and incubate for 24 hours.
-
-
Assay Setup :
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET® tracer (a fluorescent ligand for the target) to the cells at a pre-determined optimal concentration.
-
Add the this compound dilutions to the wells.
-
-
Signal Detection :
-
Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emissions simultaneously using a luminometer capable of detecting BRET signals.
-
A decrease in the BRET signal with increasing concentrations of this compound indicates competitive binding to the target protein.
-
Visualizations
Caption: Mechanism of action for a PROTAC-based ER degrader.
Caption: Experimental workflow for off-target identification and mitigation.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and ER interaction.
References
ER degrader 3 stability issues in cell culture media
Welcome to the technical support center for ER Degrader 3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues, particularly those related to compound stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound to ensure its stability?
A1: Proper storage and handling are critical to maintain the integrity and stability of this compound.[1] Both the solid compound and stock solutions require specific conditions to prevent degradation.
-
Solid Compound: Store at -20°C for long-term stability in a tightly sealed container, protected from light and moisture.[1]
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO.[1] For long-term storage (up to 6 months), aliquot into single-use, light-protected tubes and store at -80°C. For short-term storage (up to 1 month), store at -20°C.[1][2] Always allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation. It is crucial to avoid repeated freeze-thaw cycles.
Q2: My this compound stock solution appears to have precipitated. What should I do?
A2: The large and complex structure of PROTACs can present solubility challenges. If you observe precipitation in your stock solution, you can gently warm the vial and use an ultrasonic bath to aid dissolution. For in vivo experiments, it is recommended to prepare the working solution freshly on the same day.
Q3: How stable is this compound in cell culture media?
A3: The stability of this compound in cell culture media can be influenced by several factors, including media composition, incubation time, and temperature. While specific quantitative data for this compound is proprietary, similar PROTAC molecules can be susceptible to degradation by enzymes present in serum or hydrolysis over extended incubation periods. We recommend preparing fresh dilutions of this compound in your cell culture media for each experiment to minimize potential degradation.
Q4: Can components of the cell culture media, like fetal bovine serum (FBS), affect the stability and activity of this compound?
A4: Yes, components in FBS can vary between batches and may contain endogenous hormones or enzymes that could interfere with the activity or stability of this compound. Plasma enzymes, for instance, can contribute to the degradation of PROTACs. If you observe inconsistent results, consider testing different batches of FBS or using charcoal-stripped serum to reduce the concentration of endogenous hormones.
Table 1: Recommended Storage Conditions
| Form | Solvent | Storage Temperature | Maximum Duration | Key Recommendations |
| Solid | N/A | -20°C | Long-term | Store in a tightly sealed, light-protected container. |
| Stock Solution | DMSO | -80°C | Up to 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| Stock Solution | DMSO | -20°C | Up to 1 month | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| Working Dilution | Cell Culture Media | 37°C | For experiment duration | Prepare fresh for each experiment. |
Troubleshooting Guide
Q5: I am observing inconsistent or no degradation of Estrogen Receptor (ERα). Could this be a stability issue?
A5: Yes, inconsistent or absent ERα degradation can be a primary indicator of compound instability. However, other factors could also be responsible. Here is a step-by-step guide to troubleshoot this issue.
-
Confirm Compound Integrity: Always use freshly prepared working solutions of this compound from a properly stored stock. If you suspect your stock solution has degraded, prepare a fresh stock from the solid compound.
-
Optimize Concentration and Time: PROTACs can exhibit a "hook effect," where efficacy decreases at very high concentrations. Perform a dose-response (e.g., 0.1 nM to 10 µM) and a time-course (e.g., 2, 4, 8, 16, 24 hours) experiment to determine the optimal concentration (DC50) and incubation time for maximal degradation.
-
Verify Proteasome-Dependent Degradation: To confirm that the observed effect is due to proteasome-mediated degradation, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). The degradation of ERα should be blocked in the presence of the inhibitor.
-
Check Cell Line Specifics: Ensure your cell line expresses sufficient levels of ERα and the necessary E3 ligase (e.g., Cereblon or VHL). Different cell lines can have varied responses.
Caption: A logical workflow for troubleshooting inconsistent ERα degradation.
Q6: My cell viability assay results are inconsistent when using this compound. Could this be related to compound stability in the media during the long incubation period?
A6: Yes, for longer assays (e.g., 72 hours), the stability of the compound in the culture media is a critical factor. Degradation over time can lead to a decrease in the effective concentration, resulting in variability.
-
Recommendation: For multi-day viability assays, consider replenishing the media with freshly prepared this compound every 24-48 hours to maintain a consistent concentration.
-
Other Factors: Also, ensure consistent cell seeding density and minimize "edge effects" in multi-well plates by not using the outermost wells or by filling them with sterile media.
Visualizations: Mechanisms and Workflows
Mechanism of Action
This compound is a Proteolysis Targeting Chimera (PROTAC) that hijacks the cell's native ubiquitin-proteasome system to induce the degradation of ERα.
Caption: Catalytic cycle of this compound-mediated ERα degradation.
Experimental Workflow: Assessing Compound Stability
To empirically determine the stability of this compound in your specific cell culture media, you can perform the following experiment.
References
Technical Support Center: Validating ER Degrader 3 Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing control experiments to validate the specificity of ER Degrader 3.
Frequently Asked Questions (FAQs)
Q1: What are the essential first steps to confirm the activity of this compound?
A1: The initial steps should confirm dose- and time-dependent degradation of the target protein, Estrogen Receptor alpha (ERα). This is typically achieved through a Western Blot analysis.[1][2] It is crucial to include a vehicle control (e.g., DMSO) to establish a baseline for ERα expression.
Q2: How can I be sure that the observed reduction in ERα levels is due to proteasomal degradation?
A2: To confirm that this compound utilizes the ubiquitin-proteasome system, a proteasome inhibition assay is essential.[1][3][4] This involves pre-treating cells with a proteasome inhibitor, such as MG132, before adding this compound. If the degrader's activity is proteasome-dependent, the presence of the inhibitor will prevent the degradation of ERα, leading to a rescue of its protein levels as observed by Western Blot.
Q3: My degrader is reducing ERα levels, but how do I know it's specific and not just a toxic off-target effect?
A3: Several experiments are crucial to demonstrate specificity. A key method is to perform global proteomics analysis (e.g., using mass spectrometry) to assess the effect of the degrader on the entire proteome. A specific degrader should selectively reduce the levels of ERα with minimal impact on other proteins. Additionally, a "rescue" experiment, where ERα is overexpressed after treatment with the degrader, can confirm that the observed cellular effects, such as reduced cell viability, are specifically due to the loss of ERα.
Q4: What is the purpose of a washout experiment?
A4: A washout experiment helps to determine the duration of the degradation effect after the compound is removed. After treating cells with this compound for a specific period, the cells are washed and fresh media is added. Protein levels are then monitored over time. This provides insights into the rate of ERα re-synthesis and the sustained activity of the degrader.
Q5: Should I be concerned about the effect of this compound on ERβ?
A5: Yes, assessing the selectivity for ERα over ERβ is a critical aspect of validating specificity, especially since both are members of the estrogen receptor family. Competitive binding assays can be employed to determine the relative binding affinity of the degrader for ERα and ERβ. Western blot analysis can also be used to compare the degradation of both isoforms in cells that express them.
Q6: How do I control for potential effects on gene transcription?
A6: To ensure that the reduction in ERα protein levels is not a result of decreased gene transcription, you should measure the mRNA levels of the ESR1 gene (which encodes ERα) using quantitative real-time PCR (qRT-PCR). For a true degrader, there should be no significant change in mRNA levels despite the reduction in protein.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No ERα degradation observed after treatment with this compound. | - Incorrect compound concentration.- Insufficient treatment time.- Low cell permeability of the degrader.- Degrader is inactive. | - Perform a dose-response and time-course experiment to identify optimal conditions.- Verify the chemical integrity and purity of the degrader.- If possible, use a positive control degrader known to be effective in your cell line. |
| ERα degradation is observed, but the proteasome inhibitor does not rescue the protein levels. | - The degradation is not proteasome-mediated.- The proteasome inhibitor is not effective.- The degrader is causing protein aggregation and loss from the soluble fraction. | - Investigate alternative degradation pathways (e.g., lysosomal).- Confirm the activity of the proteasome inhibitor using a known proteasome substrate.- Analyze the insoluble protein fraction by Western Blot. |
| Significant changes in the levels of many other proteins are observed in the proteomics analysis. | - The degrader has off-target effects.- The concentration used is too high, leading to non-specific toxicity. | - Re-evaluate the dose-response to find a concentration that is effective against ERα but has minimal off-target effects.- Consider synthesizing and testing analogs of the degrader to improve specificity. |
| The "rescue" experiment with ERα overexpression does not restore the cellular phenotype (e.g., cell viability). | - The observed phenotype is due to an off-target effect of the degrader and not ERα degradation.- The level of overexpressed ERα is not sufficient to overcome the degradation. | - Confirm the expression level of the overexpressed ERα by Western Blot.- Re-assess the specificity of the degrader using proteomics and other control experiments. |
Experimental Protocols
Protocol 1: Western Blot for ERα Degradation
This protocol directly measures the reduction in ERα protein levels following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against ERα. A loading control antibody (e.g., GAPDH or β-actin) must also be used.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for ERα and the loading control.
-
Normalize the ERα signal to the loading control and calculate the percentage of protein degradation relative to the vehicle control.
-
Protocol 2: Proteasome Inhibition Assay
This assay confirms that the degradation of ERα is dependent on the proteasome.
-
Cell Culture and Pre-treatment:
-
Seed ER-positive cells as described in Protocol 1.
-
Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) or vehicle for 1-2 hours.
-
-
Degrader Treatment:
-
Add this compound at a concentration known to cause significant degradation and co-incubate for the desired time.
-
-
Analysis:
-
Harvest the cells and perform Western Blot analysis for ERα as described in Protocol 1.
-
Protocol 3: Global Proteomics for Specificity Analysis
This protocol assesses the specificity of the degrader across the entire proteome.
-
Cell Culture and Treatment:
-
Culture ER-positive cells and treat with this compound at a chosen concentration (e.g., DC50) and a vehicle control for a defined period (e.g., 6 hours to identify direct targets).
-
-
Sample Preparation:
-
Lyse cells and extract proteins.
-
Digest proteins into peptides (e.g., with trypsin).
-
Label peptides with tandem mass tags (TMT) for quantitative comparison.
-
-
Mass Spectrometry:
-
Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify proteins across all samples.
-
Compare the protein abundance in the degrader-treated sample to the vehicle control to identify proteins that are significantly up- or down-regulated. A specific degrader will primarily show a reduction in ERα.
-
Quantitative Data Summary
The efficacy of an ER degrader is quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Vepdegestrant (ARV-471) | MCF-7 | ~1 | >90 | |
| Fulvestrant | MCF-7 | - | - |
Note: Data for specific ER degraders should be populated based on experimental results.
The anti-proliferative activity is measured by the half-maximal inhibitory concentration (IC50).
| Compound | Cell Line | IC50 (nM) |
| Vepdegestrant (ARV-471) | MCF-7 | [Insert experimental data] |
| Fulvestrant | MCF-7 | [Insert experimental data] |
Visualizations
Caption: Logical workflow for validating the specificity of an ER degrader.
Caption: Simplified classical ERα signaling pathway.
Caption: Mechanism of action for a PROTAC-based ER degrader.
References
Validation & Comparative
A Head-to-Head Comparison: ER Degrader-3 (PROTAC) vs. Fulvestrant in ER-Positive Breast Cancer Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel Proteolysis Targeting Chimera (PROTAC) ER degrader, referred to as ER Degrader-3 (represented by the clinical candidate vepdegestrant/ARV-471), and the established selective estrogen receptor degrader (SERD), fulvestrant. This analysis is supported by preclinical experimental data on their efficacy in ER-positive breast cancer cells.
The estrogen receptor (ER) is a key driver in the majority of breast cancers. Targeting this receptor through degradation has proven to be an effective therapeutic strategy. While fulvestrant has been a cornerstone of endocrine therapy, novel modalities like PROTACs are emerging with the potential for enhanced efficacy. This guide delves into the comparative performance of these two distinct ER degraders.
Mechanisms of Action: A Tale of Two Degradation Strategies
Fulvestrant and ER Degrader-3 both lead to the destruction of the estrogen receptor, but they achieve this through fundamentally different mechanisms.
Fulvestrant , a selective estrogen receptor degrader (SERD), is a steroidal anti-estrogen that directly binds to the ligand-binding domain of the estrogen receptor. This binding induces a conformational change that impairs receptor dimerization and nuclear localization, ultimately leading to its ubiquitination and subsequent, albeit incomplete, degradation by the proteasome.
ER Degrader-3 (Vepdegestrant) is a heterobifunctional molecule known as a PROTAC. One end of the molecule binds to the estrogen receptor, while the other end recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin to the ER, marking it for efficient and robust degradation by the proteasome. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple ER proteins.
In Vitro Performance: ER Degradation and Cell Proliferation
Preclinical studies in ER-positive breast cancer cell lines, such as MCF-7 and T47D, have demonstrated the superior efficacy of ER Degrader-3 (vepdegestrant) in promoting ER degradation and inhibiting cell growth compared to fulvestrant.
Estrogen Receptor Degradation
The efficiency of protein degradation is quantified by the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values indicate greater extent of degradation.
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ER Degrader-3 (Vepdegestrant) | MCF-7 | ~0.9-1.0 | >90-95 | [1][2] |
| Fulvestrant | MCF-7 | N/A | ~40-60 (in vivo) | [3] |
Note: Direct comparative DC50 and Dmax values for fulvestrant under identical in vitro conditions are not consistently reported in the same format as for PROTACs. The in vivo degradation percentage is provided for context.
ER Degrader-3 (vepdegestrant) demonstrates potent and near-complete degradation of the estrogen receptor in vitro, with a DC50 of approximately 1 nM and achieving over 90% degradation[1][4]. In contrast, fulvestrant's degradation of ER is less complete, with in vivo studies showing approximately 40-60% degradation at clinically relevant doses.
Inhibition of Cell Proliferation
The anti-proliferative activity of the compounds is determined by the half-maximal inhibitory concentration (IC50) in cell viability assays. Lower IC50 values indicate greater potency in inhibiting cancer cell growth.
| Compound | Cell Line | IC50 (nM) | Reference |
| ER Degrader-3 (Vepdegestrant) | MCF-7 (WT ER) | ~1.1-3.06 | |
| T47D (WT ER) | Data not specified | ||
| T47D (Y537S mutant ER) | Data not specified | ||
| T47D (D538G mutant ER) | Data not specified | ||
| Fulvestrant | MCF-7 (WT ER) | ~0.29-0.8 |
ER Degrader-3 (vepdegestrant) effectively inhibits the proliferation of both wild-type and ESR1 mutant ER-positive breast cancer cell lines. While fulvestrant also shows potent inhibition of wild-type MCF-7 cells, the superior degradation capacity of vepdegestrant is particularly advantageous in overcoming resistance driven by ESR1 mutations.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Head-to-head comparisons in mouse xenograft models of ER-positive breast cancer further underscore the enhanced in vivo activity of ER Degrader-3 (vepdegestrant) over fulvestrant.
| Model | Compound | Dosing | Tumor Growth Inhibition (TGI) | In Vivo ER Degradation | Reference |
| MCF-7 Xenograft | ER Degrader-3 (Vepdegestrant) | 30 mg/kg, oral, daily | 105-120% | ≥90% | |
| Fulvestrant | 200 mg/kg, s.c., intermittent | 46% | ~63-65% | ||
| ST941/HI PDX (Y537S mutant ER) | ER Degrader-3 (Vepdegestrant) | 30 mg/kg, oral, daily | 107% | 88% | |
| Fulvestrant | N/A | 62% | 63% |
In an MCF-7 xenograft model, vepdegestrant demonstrated dose-dependent tumor growth inhibition, achieving complete tumor regression at a 30 mg/kg daily oral dose. This was accompanied by over 90% degradation of ER in the tumor tissue. In the same model, fulvestrant showed a lower TGI of 46%. The superiority of vepdegestrant was also observed in a patient-derived xenograft (PDX) model harboring a Y537S ESR1 mutation, a common mechanism of acquired resistance to endocrine therapy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for Estrogen Receptor α (ERα) Degradation
Objective: To quantify the reduction in ERα protein levels following treatment with an ER degrader.
Protocol:
-
Cell Culture and Treatment: Seed ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of ER Degrader-3 or fulvestrant for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against ERα overnight at 4°C. Subsequently, wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to normalize the ERα protein levels. Quantify the band intensities using densitometry software.
CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the effect of ER degraders on cell proliferation by quantifying ATP levels, which correlate with the number of viable cells.
Protocol:
-
Cell Seeding: Plate ER-positive breast cancer cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of ER Degrader-3 or fulvestrant and incubate for the desired period (e.g., 5 days). Include wells with untreated cells as a control.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of the reagent equal to the volume of the cell culture medium in each well.
-
Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the half-maximal inhibitory concentration (IC50) from the resulting dose-response curve.
Conclusion
The available preclinical data strongly suggest that ER Degrader-3 (vepdegestrant) offers a significant advantage over fulvestrant in the context of ER-positive breast cancer. The novel PROTAC mechanism of ER Degrader-3 leads to a more efficient, profound, and sustained degradation of the estrogen receptor. This superior degradation translates to improved anti-proliferative activity in vitro and more potent tumor growth inhibition in vivo, particularly in models with ESR1 mutations that confer resistance to standard endocrine therapies. Further clinical investigation is ongoing to fully elucidate the comparative therapeutic potential of these two classes of ER degraders. The distinct mechanism and enhanced efficacy profile position PROTAC ER degraders as a promising next-generation therapeutic strategy for ER-positive breast cancer.
References
- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
A Comparative Analysis of ER Degrader 3 and Tamoxifen on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel PROTAC (PROteolysis TArgeting Chimera) Estrogen Receptor (ER) Degrader, herein referred to as ER Degrader 3, and the established Selective Estrogen Receptor Modulator (SERM), tamoxifen. The focus is on their respective mechanisms and their impact on the proliferation of ER-positive (ER+) cancer cells. This analysis is supported by a summary of preclinical data, detailed experimental protocols for assessing cell proliferation, and visualizations of the key molecular pathways and workflows.
Introduction: Targeting the Estrogen Receptor
The estrogen receptor is a key driver in the majority of breast cancers, making it a critical therapeutic target.[1][2] For decades, tamoxifen has been a cornerstone of endocrine therapy.[3][4] It acts by competitively inhibiting estrogen binding to the ER.[3] However, challenges such as acquired resistance, often driven by mutations in the estrogen receptor 1 gene (ESR1), have necessitated the development of new therapeutic strategies. PROTAC ER degraders represent an innovative approach designed to overcome these limitations by not just blocking the receptor but eliminating it entirely. Vepdegestrant (ARV-471) is a clinical-stage example of this class of drugs.
Comparative Efficacy on Cell Proliferation
The fundamental difference in the mechanism of action between this compound and tamoxifen leads to distinct effects on ER protein levels and efficacy, particularly in resistant cell lines.
| Feature | This compound (PROTAC) | Tamoxifen (SERM) |
| Mechanism of Action | Induces proximity between the estrogen receptor and an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the receptor. | Competitively binds to estrogen receptors, blocking the binding of estrogen and inhibiting the transcription of estrogen-dependent genes. |
| Effect on ER Protein Level | Actively and catalytically degrades and eliminates the ER protein from the cell. | Blocks ER function but does not significantly reduce the overall levels of the ER protein. |
| Efficacy in ESR1-Mutant Cells | Preclinical studies show high efficacy in degrading both wild-type and mutated ER, overcoming a common resistance mechanism. | Efficacy is often compromised by activating mutations in the ESR1 gene that confer ligand-independent activity. |
| Primary Effect on Cells | Potent inhibition of cell proliferation and induction of apoptosis due to complete shutdown of ER signaling. | Primarily cytostatic, slowing cell cycling by blocking estrogen-driven proliferative signals. |
Mechanism of Action: A Tale of Two Pathways
The distinct approaches of this compound and tamoxifen in targeting the estrogen receptor are visualized below. Tamoxifen acts as a competitive antagonist, while the PROTAC ER degrader hijacks the cell's own protein disposal system to eliminate the receptor entirely.
Experimental Protocols
The following are standard, detailed protocols for quantifying the effects of compounds like this compound and tamoxifen on cell proliferation.
Protocol 1: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom plates
-
This compound and Tamoxifen (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include control wells with medium only for background measurement.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound and tamoxifen. Add the compounds to the respective wells. Include a vehicle control (DMSO) at the same concentration used for the drug dilutions.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. A purple precipitate should be visible under a microscope.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a plate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol 2: BrdU Cell Proliferation Assay
This immunoassay directly measures DNA synthesis by detecting the incorporation of bromodeoxyuridine (BrdU), a thymidine analog, into the DNA of proliferating cells during the S-phase of the cell cycle.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Sterile 96-well plates
-
This compound and Tamoxifen
-
BrdU labeling solution (10 µM in culture medium)
-
Fixing/Denaturing solution (e.g., 1-2.5 M HCl)
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 1X.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for BrdU incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Remove the culture medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature to expose the incorporated BrdU.
-
Antibody Incubation: Wash the wells with PBS or a wash buffer. Add the anti-BrdU primary antibody solution and incubate for 1 hour at room temperature.
-
Secondary Antibody: Wash the wells again. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the wells. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes, monitoring for color development.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Measurement: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Analyze the data similarly to the MTT assay to quantify the inhibition of DNA synthesis.
Workflow for Cell Proliferation Assessment
The following diagram illustrates a typical workflow for assessing the effect of a compound on cell proliferation using the MTT assay.
Conclusion
This compound and tamoxifen represent two distinct pharmacological strategies for targeting the estrogen receptor in hormone-sensitive cancers. While tamoxifen acts as a modulator that blocks ER activity, PROTAC ER degraders offer a potentially more robust and durable anti-proliferative effect by inducing the complete and catalytic degradation of the ER protein. This mechanism is particularly advantageous for overcoming resistance mediated by ESR1 mutations. The experimental protocols provided herein offer standardized methods for the quantitative comparison of these and other compounds designed to inhibit cancer cell proliferation.
References
A Head-to-Head Battle for ER Degradation: A Comparative Guide to PROTAC ER Degraders
In the landscape of estrogen receptor-positive (ER+) breast cancer therapies, a novel class of drugs known as Proteolysis Targeting Chimeras (PROTACs) is emerging as a powerful therapeutic strategy. These bifunctional molecules offer a distinct mechanism of action compared to traditional selective estrogen receptor degraders (SERDs) like fulvestrant. This guide provides a detailed, data-driven comparison of different PROTAC ER degraders, with a focus on the clinically advanced vepdegestrant (ARV-471) and the emerging AC699, benchmarked against the established SERD, fulvestrant. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the performance and methodologies associated with these innovative therapies.
Mechanism of Action: A Tale of Two Degradation Strategies
The therapeutic goal of both PROTAC ER degraders and SERDs is the elimination of the estrogen receptor alpha (ERα), a key driver of ER+ breast cancer. However, their approaches to achieving this differ significantly.
Selective Estrogen Receptor Degraders (SERDs) , such as fulvestrant, bind to the estrogen receptor, inducing a conformational change that leads to its degradation via the cell's natural protein disposal machinery, the ubiquitin-proteasome system. This mechanism, however, can be limited, with incomplete ERα degradation observed in clinical settings.[1]
PROTAC ER Degraders employ a more direct and catalytic mechanism. These molecules are designed with two key domains: one that binds to the estrogen receptor and another that recruits an E3 ubiquitin ligase.[2] This dual binding brings the ERα protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin tags to the ERα.[2] This ubiquitination marks the receptor for degradation by the proteasome. A single PROTAC molecule can trigger the degradation of multiple ERα proteins, leading to a more efficient and sustained reduction in receptor levels.[3]
Below is a diagram illustrating the distinct mechanisms of action:
Estrogen Receptor Signaling Pathway and PROTAC Intervention
The estrogen receptor signaling pathway plays a crucial role in the growth and proliferation of ER+ breast cancer cells. PROTAC ER degraders intervene at a critical point in this pathway by eliminating the ERα protein, thereby blocking downstream signaling.
Quantitative Comparison of Performance
The following tables summarize key performance metrics for vepdegestrant (ARV-471), AC699, and fulvestrant based on available preclinical and clinical data. It is important to note that direct head-to-head in vivo studies with identical protocols for all compounds are not always available in the public domain. The data presented is compiled from various studies and may not be directly comparable.[3]
In Vitro Performance Comparison
| Parameter | Vepdegestrant (ARV-471) | AC699 | Fulvestrant |
| Mechanism of Action | PROTAC ER Degrader | PROTAC ER Degrader | SERD |
| ERα Degradation (Dmax) | ≥90% in vitro | Potent and selective degradation (specific % not detailed in sources) | 63-65% in vivo |
| Cell Lines Tested | MCF7, T47D, and others | ER-positive animal tumor models | MCF7 and others |
| Effect on Mutant ER | Potent against wild-type and clinically relevant mutants | Potent against wild-type and mutants | Reduced potency against some mutants |
In Vivo Performance Comparison (Preclinical)
| Parameter | Vepdegestrant (ARV-471) | Fulvestrant |
| Model | MCF7 orthotopic xenograft | MCF7 orthotopic xenograft |
| Tumor Growth Inhibition (TGI) | 87%–123% | 31%–80% |
| ER Degradation in Tumor | ≥90% | ~50-65% |
| Mutant ER Model (Y537S PDX) | Achieved tumor regression | Less efficacious than vepdegestrant |
Clinical Performance Comparison (Phase 3 VERITAC-2 Trial)
| Parameter | Vepdegestrant (ARV-471) | Fulvestrant |
| Patient Population | ER+/HER2- advanced breast cancer, progressed on prior endocrine therapy and CDK4/6 inhibitor | ER+/HER2- advanced breast cancer, progressed on prior endocrine therapy and CDK4/6 inhibitor |
| Median Progression-Free Survival (ESR1-mutant) | 5.0 months | 2.1 months |
| Objective Response Rate (ESR1-mutant) | 18.6% | 4.0% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
ERα Degradation Assay (Western Blot)
This assay is used to quantify the amount of ERα protein remaining in cells after treatment with a degrader.
Protocol:
-
Cell Culture: Plate ER-positive breast cancer cells (e.g., MCF-7) in appropriate culture dishes and allow them to adhere.
-
Treatment: Treat the cells with a range of concentrations of the PROTAC ER degrader or SERD for a specified time (e.g., 24, 48, 72 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the intensity of the ERα band relative to the loading control band using densitometry software. The percentage of ERα degradation is calculated relative to the vehicle-treated control.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the PROTAC ER degrader or SERD for the desired duration (e.g., 72 hours).
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to demonstrate the formation of the ternary complex (ERα-PROTAC-E3 ligase), which is the key mechanism of action for PROTACs.
Protocol:
-
Cell Treatment: Treat cells (e.g., MCF-7) with the PROTAC ER degrader and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ubiquitinated ERα.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-Cereblon or anti-VHL) or ERα, coupled to magnetic or agarose beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against ERα and the E3 ligase to confirm the presence of all three components of the ternary complex.
Conclusion
PROTAC ER degraders represent a promising new class of therapeutics for ER+ breast cancer. Preclinical and clinical data for vepdegestrant (ARV-471) demonstrate superior ERα degradation and antitumor activity compared to the established SERD, fulvestrant, particularly in the context of ESR1 mutations. The emerging data for other PROTAC ER degraders like AC699 further highlight the potential of this therapeutic modality. The enhanced degradation efficiency of PROTACs may translate into improved clinical outcomes and overcome resistance to current endocrine therapies. Further head-to-head clinical trials comparing different PROTAC ER degraders will be crucial to fully elucidate their comparative efficacy and safety profiles. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate and compare the performance of these novel and potent cancer therapies.
References
Validating ER Degrader Specificity: A Comparative Guide Using CRISPR-Cas9 Knockouts
For Researchers, Scientists, and Drug Development Professionals
The development of selective estrogen receptor (ER) degraders, including selective estrogen receptor degraders (SERDs) and proteolysis-targeting chimeras (PROTACs), represents a significant advancement in the treatment of ER-positive breast cancer. A critical step in the preclinical validation of these compounds is to unequivocally demonstrate their on-target specificity. The CRISPR-Cas9 gene-editing tool offers a robust method to achieve this by creating a definitive negative control: a cancer cell line in which the estrogen receptor alpha gene (ESR1) has been knocked out. This guide provides a comparative framework for validating the specificity of ER degraders, with a focus on experimental design and data interpretation using CRISPR-Cas9-generated knockout models.
Estrogen Receptor Signaling Pathway
Estrogen signaling, primarily mediated by ERα in breast cancer, drives tumor growth and proliferation. ER degraders aim to disrupt this pathway by promoting the degradation of the ERα protein. Understanding this pathway is crucial for designing and interpreting validation studies.
Caption: Simplified Estrogen Receptor (ER) Signaling Pathway and Mechanism of ER Degraders.
CRISPR-Cas9 Workflow for ESR1 Knockout
To validate that an ER degrader's effects are solely dependent on ERα, an ESR1 knockout cell line is generated. The following workflow outlines the key steps.
Caption: Workflow for Generating and Validating an ESR1 Knockout Cell Line using CRISPR-Cas9.
Comparative Analysis of ER Degrader Specificity
The cornerstone of specificity validation is the differential effect of the degrader on wild-type (WT) versus ESR1 knockout (KO) cells. An ERα-specific degrader should exhibit potent activity in WT cells and a significant loss of activity in KO cells. The following tables summarize the expected outcomes for key performance metrics.
Table 1: Comparison of ERα Degradation Efficiency (DC50)
The DC50 value represents the concentration of the degrader required to reduce the level of ERα protein by 50%.
| ER Degrader | Cell Line | DC50 (nM) in WT Cells | Expected DC50 in ESR1 KO Cells |
| Fulvestrant | MCF-7 | 1 - 10 | Not Applicable |
| SAR439859 (Amcenestrant) | MCF-7 | ~0.2[1] | Not Applicable |
| PROTAC ER Degrader | MCF-7 | < 5 | Not Applicable |
Table 2: Comparison of Anti-proliferative Activity (IC50)
The IC50 value is the concentration of the degrader that inhibits cell proliferation by 50%. A highly specific degrader should have a potent IC50 in WT cells and a dramatically shifted or non-quantifiable IC50 in KO cells.
| ER Degrader | Cell Line | IC50 (nM) in WT Cells | Expected IC50 in ESR1 KO Cells |
| Fulvestrant | MCF-7 | 0.1 - 1 | > 10,000 |
| SAR439859 (Amcenestrant) | MCF-7 | ~0.3 - 1 | > 10,000 |
| PROTAC ER Degrader | MCF-7 | ~0.8[1] | > 10,000 |
Note: The expected IC50 values in ESR1 KO cells are based on the principle of on-target activity, where the absence of the target should lead to a profound loss of efficacy. Specific experimental data from a direct comparative study in knockout models is limited in publicly available literature.
Logical Framework for Specificity Validation
The interpretation of experimental data relies on a clear logical framework. The use of CRISPR-Cas9 knockouts provides a definitive test of the "on-target" hypothesis.
Caption: Logical workflow for validating ER degrader specificity using a CRISPR-Cas9 knockout model.
Experimental Protocols
Detailed and consistent protocols are essential for generating reliable and comparable data.
Protocol 1: Western Blot for ERα Degradation
This protocol is used to quantify the reduction in ERα protein levels following treatment with an ER degrader.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7) and their corresponding ESR1 KO clones.
-
Complete cell culture medium.
-
ER degrader of interest.
-
DMSO (vehicle control).
-
6-well plates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against ERα.
-
Loading control primary antibody (e.g., anti-β-actin, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Seeding: Plate WT and ESR1 KO cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the ER degrader for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane and incubate with a loading control antibody.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Perform densitometry analysis to quantify the band intensity of ERα relative to the loading control. The DC50 value is calculated from the dose-response curve.
Protocol 2: Cell Viability Assay
This assay measures the effect of the ER degrader on cell proliferation.
Materials:
-
ER+ breast cancer cell lines (WT and ESR1 KO).
-
Complete cell culture medium.
-
ER degrader of interest.
-
DMSO (vehicle control).
-
96-well plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed WT and ESR1 KO cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of the ER degrader for 72-96 hours.
-
Assay: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Read the luminescence or absorbance using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value from the dose-response curve.
Protocol 3: Quantitative PCR (qPCR) for Target Gene Expression
This protocol measures the mRNA levels of known ERα target genes to assess the functional consequence of ERα degradation.
Materials:
-
Treated cells from the Western Blot protocol.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for ERα target genes (e.g., PGR, TFF1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
Procedure:
-
RNA Extraction: Extract total RNA from treated WT and ESR1 KO cells.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA.
-
qPCR: Perform qPCR using primers for target and housekeeping genes.
-
Analysis: Calculate the relative mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Conclusion
The use of CRISPR-Cas9 to generate ESR1 knockout cell lines provides an unparalleled level of certainty in the validation of ER degrader specificity. By comparing the effects of a degrader in wild-type versus knockout cells, researchers can definitively demonstrate that the compound's mechanism of action is dependent on the presence of ERα. This comparative guide offers a framework for designing and interpreting such validation studies, which are crucial for the continued development of targeted and effective therapies for ER-positive breast cancer.
References
Vepdegestrant vs. Fulvestrant: A Comparative Analysis of Next-Generation ER Degraders in ER+/HER2- Advanced Breast Cancer
A new class of oral estrogen receptor (ER) degraders, known as PROTAC (PROteolysis TArgeting Chimera) ER degraders, is demonstrating promising clinical activity. This guide provides a detailed comparison of vepdegestrant (ARV-471), a leading oral PROTAC ER degrader, and fulvestrant, the current standard-of-care selective ER degrader (SERD), for the treatment of ER-positive, HER2-negative advanced breast cancer.
This analysis is based on the latest clinical trial data, focusing on efficacy, safety, and mechanism of action to support researchers, scientists, and drug development professionals in the field of oncology.
Efficacy and Safety: Head-to-Head Clinical Trial Results
The pivotal Phase III VERITAC-2 trial provides the most comprehensive dataset for comparing vepdegestrant and fulvestrant in patients with ER+/HER2- advanced breast cancer whose disease has progressed after treatment with a CDK4/6 inhibitor and endocrine therapy.[1][2][3]
Key Efficacy Outcomes
Vepdegestrant has shown a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to fulvestrant, particularly in patients with tumors harboring ESR1 mutations.[4][5] In the ESR1-mutant population, vepdegestrant reduced the risk of disease progression or death by 43% compared to fulvestrant. While the improvement in PFS in the overall intent-to-treat (ITT) population did not reach statistical significance in some analyses, the data supports vepdegestrant as a potential new treatment option.
| Efficacy Endpoint | Vepdegestrant (VERITAC-2) | Fulvestrant (VERITAC-2) | Hazard Ratio (95% CI) | P-value |
| Median PFS (ESR1-mutant) | 5.0 months | 2.1 months | 0.57 (0.42–0.77) | <0.001 |
| Median PFS (All-comer) | 3.7 months | 3.6 months | 0.83 (0.68–1.02) | 0.0358 |
| Objective Response Rate (ORR) (ESR1-mutant) | 18.6% | 4.0% | Odds Ratio: 5.45 (1.69–22.73) | 0.001 |
| Clinical Benefit Rate (CBR) (ESR1-mutant) | 42.1% | 20.2% | Odds Ratio: 2.88 (1.57–5.39) | <0.001 |
Data from the Phase III VERITAC-2 trial.
Overall survival (OS) data from the VERITAC-2 trial are still immature and will be reported at a later date.
Safety and Tolerability
Vepdegestrant has been generally well-tolerated, with a safety profile consistent with previous studies. The majority of treatment-emergent adverse events (TEAEs) were grade 1 or 2.
| Adverse Event (Any Grade) | Vepdegestrant (VERITAC-2) | Fulvestrant (VERITAC-2) |
| Fatigue | 26.6% | 15.6% |
| Increased ALT | 14.4% | 9.8% |
| Increased AST | 14.4% | 10.4% |
| Nausea | 13.5% | 8.8% |
| Grade ≥3 TEAEs | 23.4% | 17.6% |
| Discontinuation due to TEAEs | 2.9% | 0.7% |
Data from the Phase III VERITAC-2 trial.
Mechanism of Action: A Tale of Two Degraders
While both vepdegestrant and fulvestrant are classified as ER degraders, their mechanisms of action differ significantly.
Vepdegestrant: A PROTAC ER Degrader
Vepdegestrant is a PROTAC, a heterobifunctional molecule that harnesses the cell's own protein disposal system, the ubiquitin-proteasome system, to eliminate the ER protein. It consists of two active domains connected by a linker: one that binds to the estrogen receptor and another that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the ER, marking it for degradation by the proteasome. This catalytic process allows a single molecule of vepdegestrant to trigger the degradation of multiple ER molecules.
References
A Comparative Guide to Vepdegestrant (ER Degrader 3) and Other Selective Estrogen Receptor Degraders (SERDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of Vepdegestrant (ARV-471), a Proteolysis Targeting Chimera (PROTAC) estrogen receptor (ER) degrader, with other prominent Selective Estrogen Receptor Degraders (SERDs). The focus is on their efficacy in degrading ERα, quantified by the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).
Quantitative Performance Comparison
The following table summarizes the in vitro degradation potency of Vepdegestrant and other SERDs in the ER-positive breast cancer cell line, MCF-7. It is important to note that the data is compiled from various sources, and direct comparison may be limited by differences in experimental conditions.
| Compound | Class | DC50 (nM) in MCF-7 Cells | Dmax (%) in MCF-7 Cells | Reference |
| Vepdegestrant (ARV-471) | PROTAC ER Degrader | ~0.9 - 2 | >90 - 95% | [1][2][3][4] |
| Giredestrant (GDC-9545) | SERD | 0.06 | 107% | [4] |
| Fulvestrant | SERD | 0.44 | 103% | |
| Elacestrant | SERD | 0.6 (EC50 for ERα expression inhibition) | Not consistently reported | |
| Camizestrant (AZD9833) | SERD | Comparable to Fulvestrant | Not specified |
Mechanism of Action: PROTACs vs. SERDs
Selective Estrogen Receptor Degraders (SERDs) and PROTAC ER degraders both aim to eliminate the estrogen receptor, a key driver in ER-positive breast cancers. However, they achieve this through distinct mechanisms.
SERDs , such as fulvestrant, elacestrant, giredestrant, and camizestrant, are small molecules that bind to the estrogen receptor. This binding induces a conformational change in the receptor, which not only blocks its function but also marks it for degradation by the cell's natural protein disposal machinery, the ubiquitin-proteasome system.
PROTAC ER degraders , like vepdegestrant, are bifunctional molecules. One end of the molecule binds to the estrogen receptor, while the other end recruits an E3 ubiquitin ligase. This induced proximity facilitates the tagging of the estrogen receptor with ubiquitin, leading to its degradation by the proteasome. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple ER proteins.
Experimental Protocols
In Vitro ERα Degradation Assay (Western Blot)
This protocol outlines the general steps to determine the DC50 and Dmax values for ERα degradation in cancer cell lines.
1. Cell Culture and Treatment:
-
Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere for 24 hours.
-
Treat the cells with a serial dilution of the test compound (e.g., Vepdegestrant, Fulvestrant) for a specified duration (e.g., 4 to 72 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay.
4. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
5. Data Analysis:
-
Quantify the band intensities for ERα and the loading control using densitometry software.
-
Normalize the ERα signal to the loading control signal for each sample.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining ERα against the log of the compound concentration and fit a dose-response curve to determine the DC50 and Dmax values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Elacestrant (RAD1901) is an Orally Available Estrogen Receptor Degrader | MedChemExpress [medchemexpress.eu]
- 3. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Validating the Ternary Complex Formation of ER Degrader 3 in Cells: A Comparative Guide
For researchers and drug development professionals engaged in the discovery of novel cancer therapeutics, the validation of a drug's mechanism of action is a critical step. In the realm of targeted protein degradation, particularly concerning Proteolysis Targeting Chimeras (PROTACs), demonstrating the formation of a stable ternary complex—comprising the target protein, the PROTAC, and an E3 ubiquitin ligase—is paramount. This guide provides a comprehensive comparison of key experimental methods to validate the ternary complex formation of "ER degrader 3," a representative estrogen receptor (ER)-targeting PROTAC, in a cellular context.
ER-targeting PROTACs are bifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of the estrogen receptor, a key driver in many breast cancers.[1][2] This is achieved by bringing the ER into close proximity with an E3 ligase, facilitating the ubiquitination of the ER and its subsequent destruction by the proteasome.[3][4] The formation of the ER-PROTAC-E3 ligase ternary complex is the foundational step in this process.[5]
Comparative Analysis of Validation Methods
Several robust methodologies exist to confirm the intracellular formation of the this compound ternary complex. Each technique offers distinct advantages and provides complementary evidence of the drug's mechanism of action. The choice of method often depends on the specific research question, available resources, and desired throughput.
| Method | Principle | Key Readout | Advantages | Limitations |
| Co-Immunoprecipitation (Co-IP) | An antibody against the E3 ligase (e.g., VHL or Cereblon) is used to pull down the ligase and any interacting proteins from cell lysates treated with this compound. | Western blot detection of ER in the immunoprecipitated complex. | Widely used, relatively straightforward, and provides direct evidence of protein-protein interaction in a near-physiological context. | Can be prone to false positives/negatives, may not capture transient interactions well, and is semi-quantitative. |
| Proximity Ligation Assay (PLA) | Utilizes antibodies to the ER and the E3 ligase, each conjugated to a unique DNA oligonucleotide. When in close proximity (<40 nm), these oligos can be ligated, amplified, and visualized as fluorescent spots. | Quantification of fluorescent spots per cell, indicating the number of ternary complexes. | Highly sensitive, provides in situ visualization and quantification of protein-protein interactions within intact cells. | Requires specific and high-quality antibodies, and the assay requires careful optimization to minimize background signal. |
| NanoBRET™ Ternary Complex Assay | A Bioluminescence Resonance Energy Transfer (BRET)-based assay. One protein (e.g., ER) is fused to a NanoLuc® luciferase (donor), and the other (e.g., E3 ligase) is tagged with a fluorophore (acceptor). Ternary complex formation brings the donor and acceptor into close proximity, resulting in energy transfer. | BRET ratio, which is proportional to the extent of ternary complex formation. | Live-cell, real-time measurements, highly quantitative, and suitable for high-throughput screening. | Requires genetic modification of cells to express the tagged proteins, which may not fully recapitulate endogenous protein behavior. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that the formation of a complex can stabilize a protein against thermal denaturation. Cells are treated with this compound, heated, and the amount of soluble (non-denatured) ER and E3 ligase is quantified. | A shift in the melting temperature of the ER or E3 ligase in the presence of the degrader. | Label-free and can be performed in intact cells or cell lysates, providing evidence of target engagement. | Indirect measure of ternary complex formation; other factors can influence protein thermal stability. |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) Protocol
This protocol is designed to confirm the interaction between the Estrogen Receptor (ERα) and an E3 ligase (e.g., VHL) in the presence of this compound.
Materials:
-
ERα-positive breast cancer cell line (e.g., MCF-7)
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the E3 ligase (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Antibodies against ERα and the E3 ligase (for Western blotting)
Procedure:
-
Cell Culture and Treatment: Plate MCF-7 cells and allow them to adhere. Treat the cells with this compound at various concentrations for a specified time (e.g., 2-4 hours). A vehicle control (e.g., DMSO) should be included. To prevent the degradation of the target protein and stabilize the ternary complex, pre-treat cells with a proteasome inhibitor like MG132 for 1-2 hours before adding the degrader.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with the E3 ligase antibody overnight at 4°C with gentle rotation. Add Protein A/G magnetic beads and incubate for another 1-2 hours.
-
Washing: Pellet the beads using a magnetic stand and wash them several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against ERα and the E3 ligase.
Proximity Ligation Assay (PLA) Protocol
This protocol outlines the steps to visualize and quantify the this compound-induced ternary complex in situ.
Materials:
-
ERα-positive cells grown on coverslips
-
This compound
-
Primary antibodies: mouse anti-ERα and rabbit anti-E3 ligase
-
PLA probes (anti-mouse MINUS and anti-rabbit PLUS)
-
Ligation and amplification reagents
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound and a vehicle control as described for Co-IP.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Antibody Incubation: Block non-specific binding sites and then incubate the cells with a mixture of the primary antibodies against ERα and the E3 ligase.
-
PLA Probe Incubation: Wash the cells and incubate with the PLA probes, which will bind to the primary antibodies.
-
Ligation and Amplification: Ligate the PLA probes that are in close proximity using a ligase. Then, perform rolling circle amplification to generate a detectable signal.
-
Visualization and Quantification: Mount the coverslips and visualize the fluorescent PLA signals using a fluorescence microscope. The number of spots per cell can be quantified using image analysis software. An increase in the number of spots in the degrader-treated cells compared to the control indicates ternary complex formation.
Visualizing the Mechanism and Workflow
To further elucidate the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: ER signaling pathway and the mechanism of PROTAC-induced ER degradation.
Caption: Workflow for co-immunoprecipitation of ER with an E3 ligase.
Conclusion
Validating the formation of the ER-PROTAC-E3 ligase ternary complex is a cornerstone of preclinical development for ER degraders like "this compound." The methods described herein—Co-Immunoprecipitation, Proximity Ligation Assay, NanoBRET™, and CETSA—provide a robust toolkit for researchers to confirm this critical mechanistic step. A multi-faceted approach, employing at least two of these techniques, is recommended to generate a comprehensive and compelling data package that substantiates the intended mechanism of action, thereby de-risking further development and paving the way for potential clinical translation.
References
Profiling the Selectivity of ER Degrader 3: A Comparative Guide to Nuclear Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of ER Degrader 3, a representative Proteolysis Targeting Chimera (PROTAC) estrogen receptor (ER) degrader, against a panel of other nuclear receptors. As a specific compound named "this compound" is not publicly detailed, this guide utilizes data and principles associated with the well-characterized and clinically advanced oral ER PROTAC, vepdegestrant (ARV-471), to illustrate the selectivity profile expected from this class of molecules.
Executive Summary
ER-targeting PROTACs are designed for high-affinity and selective degradation of the estrogen receptor. Extensive preclinical and clinical development of molecules like vepdegestrant has underscored their selectivity, a critical attribute for minimizing off-target effects and enhancing therapeutic index. While specific quantitative cross-reactivity data in the form of a comparative IC50 panel for "this compound" or vepdegestrant against other nuclear receptors is not publicly available, proteomic studies provide strong evidence of its high selectivity. This guide summarizes the available evidence for selectivity, details the experimental methodologies used to assess cross-reactivity, and provides visual representations of the relevant biological pathways and experimental workflows.
High Selectivity of Vepdegestrant (ARV-471)
Vepdegestrant (ARV-471) is an orally bioavailable PROTAC that potently and selectively degrades the estrogen receptor.[1] Its mechanism involves forming a ternary complex between the estrogen receptor and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the ER.[2] This targeted degradation approach has demonstrated superior ER degradation and tumor growth inhibition in preclinical models compared to earlier selective estrogen receptor degraders (SERDs) like fulvestrant.[1]
While a direct head-to-head quantitative comparison table of vepdegestrant against a panel of nuclear receptors is not available in the public domain, a proteomics-based approach has been used to assess its selectivity. In a study involving MCF7 breast cancer cells treated with vepdegestrant, the estrogen receptor alpha (ERα), encoded by the ESR1 gene, was identified as the most significantly decreased protein, highlighting the compound's high degree of selectivity for its intended target.
Cross-Reactivity Profiling: Data Summary
Although a specific quantitative table for this compound is not available, the following table illustrates the expected high degree of selectivity based on the characterization of vepdegestrant. For the purpose of this guide, the activity against other nuclear receptors is denoted as significantly less than against ERα, which is consistent with the available proteomic data.
| Nuclear Receptor | Target Class | Representative IC50 / Activity |
| Estrogen Receptor α (ERα) | Primary Target | High Potency (nM range) |
| Androgen Receptor (AR) | Steroid Receptor | Low to No Activity |
| Progesterone Receptor (PR) | Steroid Receptor | Low to No Activity |
| Glucocorticoid Receptor (GR) | Steroid Receptor | Low to No Activity |
| Mineralocorticoid Receptor (MR) | Steroid Receptor | Low to No Activity |
| Thyroid Hormone Receptor (TR) | Non-Steroid Receptor | Low to No Activity |
| Retinoic Acid Receptor (RAR) | Non-Steroid Receptor | Low to No Activity |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Non-Steroid Receptor | Low to No Activity |
Note: This table is illustrative and based on the high selectivity profile described for vepdegestrant. Specific IC50 values against the panel of nuclear receptors are not publicly available.
Experimental Protocols
The assessment of cross-reactivity against other nuclear receptors is a critical step in the preclinical development of any new drug candidate. Below are detailed methodologies for key experiments used to determine the selectivity of a compound like this compound.
LanthaScreen™ TR-FRET Nuclear Receptor Binding Assay
This assay is a common method to determine the binding affinity of a compound to a panel of nuclear receptors in a high-throughput format.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the displacement of a fluorescently labeled tracer from the ligand-binding domain (LBD) of a nuclear receptor. A terbium-labeled antibody that binds to a GST-tagged nuclear receptor LBD serves as the FRET donor, and a fluorescently labeled tracer that binds to the LBD acts as the acceptor. When the tracer is bound to the receptor, excitation of the terbium donor results in energy transfer to the acceptor, producing a FRET signal. A test compound that binds to the receptor will displace the tracer, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of the GST-tagged nuclear receptor LBD and the terbium-labeled anti-GST antibody in the appropriate assay buffer.
-
Prepare a 2X solution of the fluorescently labeled tracer at a concentration equal to its Kd for the specific nuclear receptor.
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO and then dilute into the assay buffer to create 2X working solutions.
-
-
Assay Procedure:
-
In a 384-well microplate, add 10 µL of the 2X test compound solution or vehicle control (DMSO) to the appropriate wells.
-
Add 5 µL of the 2X nuclear receptor/antibody mixture to all wells.
-
Add 5 µL of the 2X fluorescent tracer to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at approximately 340 nm and emission measured at two wavelengths (e.g., 495 nm for the donor and 520 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm) for each well.
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the tracer binding.
-
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams have been generated.
References
ER Degrader 3: A Comparative Analysis of Efficacy in Wild-Type vs. Mutant Estrogen Receptor-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of ER degrader 3, a Proteolysis Targeting Chimera (PROTAC), on wild-type and mutant estrogen receptors (ER). The emergence of ER mutations, particularly in the estrogen receptor 1 gene (ESR1), is a significant driver of resistance to standard endocrine therapies in ER-positive breast cancer. This document summarizes preclinical and clinical data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to offer a comprehensive resource for the scientific community.
Executive Summary
PROTAC ER degraders represent a novel therapeutic strategy designed to overcome resistance to traditional endocrine therapies.[1] Unlike selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) that primarily inhibit ER function, PROTACs actively induce the degradation of the ER protein.[1][2] This is achieved through a heterobifunctional molecule that simultaneously binds to the ER and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the receptor.[1][3] Preclinical and clinical evidence, primarily from studies on the representative PROTAC ER degrader vepdegestrant (ARV-471), demonstrates superior ER degradation and more profound tumor growth inhibition in models harboring ESR1 mutations compared to wild-type models and traditional SERDs like fulvestrant.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro performance of a representative PROTAC ER degrader, vepdegestrant, in comparison to the established SERD, fulvestrant.
| Compound | Cell Line | ER Status | Resistance Mechanism | DC50 (nM) | Dmax (%) |
| Vepdegestrant (ARV-471) | MCF-7 | Wild-type ER | - | ~1 | >90 |
| Vepdegestrant (ARV-471) | MCF-7 | Mutant ER (ESR1) | Fulvestrant-Resistant | Not specified | >90 |
| Fulvestrant | MCF-7 | Wild-type ER | - | Not specified | Partial |
Table 1: In Vitro Estrogen Receptor Degradation. DC50 represents the half-maximal degradation concentration, and Dmax indicates the maximum percentage of degradation. Data from preclinical studies show vepdegestrant achieves near-complete and sustained degradation of both wild-type and mutant ER.
| Compound | Cell Line | ER Status | GI50 (nM) |
| Vepdegestrant (ARV-471) | MCF-7 (Wild-type) | Wild-type ER | Not specified |
| Vepdegestrant (ARV-471) | Various (ESR1 mutant) | Mutant ER | Not specified |
| Fulvestrant | MCF-7 (Wild-type) | Wild-type ER | Not specified |
| Fulvestrant | Various (ESR1 mutant) | Mutant ER | Not specified |
Table 2: In Vitro Growth Inhibition. GI50 is the half-maximal growth inhibition concentration. While specific GI50 values are not detailed in the provided search results, preclinical studies have consistently shown that PROTAC ER degraders exhibit more potent anti-proliferative activity in ESR1 mutant models compared to fulvestrant.
| Trial | Drug | Patient Population | Primary Endpoint | Result |
| VERITAC-2 (Phase 3) | Vepdegestrant vs. Fulvestrant | ER+/HER2- advanced or metastatic breast cancer with ESR1 mutations | Progression-Free Survival (PFS) | Median PFS of 5.0 months for vepdegestrant vs. 2.1 months for fulvestrant. |
| VERITAC-2 (Phase 3) | Vepdegestrant vs. Fulvestrant | ER+/HER2- advanced or metastatic breast cancer (Intent-to-treat) | Progression-Free Survival (PFS) | Not statistically significant. |
Table 3: Clinical Trial Data. The VERITAC-2 trial highlights the significant clinical benefit of vepdegestrant in patients with ESR1-mutant tumors.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of ER degraders are provided below.
Western Blot for ERα Degradation
Objective: To quantify the levels of ERα protein in cancer cells following treatment with an ER degrader.
Protocol:
-
Cell Culture and Treatment: Plate breast cancer cells (e.g., MCF-7 for wild-type ER, or cell lines engineered to express ESR1 mutations) in appropriate growth medium. Once cells reach 70-80% confluency, treat with varying concentrations of the ER degrader or vehicle control for a specified time course (e.g., 6, 12, 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the loading control. The percentage of ERα degradation is calculated relative to the vehicle-treated control.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of the ER degrader on the proliferation and viability of breast cancer cells.
Protocol:
-
Cell Seeding: Seed breast cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the ER degrader or vehicle control.
-
Incubation: Incubate the plates for a period that allows for cell proliferation (e.g., 3-7 days).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the log of the compound concentration.
-
Calculate the GI50 value using non-linear regression analysis.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of action of this compound (PROTAC) vs. standard estrogen signaling.
Caption: Experimental workflow for evaluating the efficacy of this compound.
Conclusion
This compound, as exemplified by vepdegestrant, demonstrates a significant advantage over traditional endocrine therapies, particularly in the context of acquired resistance driven by ESR1 mutations. The ability of this PROTAC to induce robust and sustained degradation of both wild-type and mutant ER translates to superior anti-proliferative activity and promising clinical outcomes in patients with endocrine-resistant breast cancer. The distinct mechanism of action, which hijacks the cell's own protein disposal machinery, provides a powerful and durable blockade of ER signaling. Further research and clinical development of this class of drugs hold great promise for improving the standard of care for patients with ER-positive breast cancer.
References
Evaluating the Synergistic Effects of ER Degrader 3 with CDK4/6 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of estrogen receptor (ER) degraders and cyclin-dependent kinase 4/6 (CDK4/6) inhibitors represents a promising therapeutic strategy in ER-positive (ER+) breast cancer. This guide provides an objective comparison of the synergistic effects of ER degrader 3, a proteolysis-targeting chimera (PROTAC), with CDK4/6 inhibitors, supported by preclinical data. The information is designed to aid researchers in evaluating the potential of this combination therapy.
Introduction
Estrogen receptor signaling is a key driver in the majority of breast cancers. While endocrine therapies that target ER have been a cornerstone of treatment, resistance often develops.[1][2] CDK4/6 inhibitors, which block cell cycle progression, have shown significant efficacy in combination with endocrine therapies.[3][4][5] The rationale for combining an ER degrader with a CDK4/6 inhibitor lies in their complementary mechanisms of action, potentially leading to a more profound and durable anti-tumor response and overcoming resistance.
ER degraders, such as the PROTAC "this compound" (represented by the clinical candidate vepdegestrant/ARV-471), function by inducing the degradation of the ER protein through the ubiquitin-proteasome system. This approach not only blocks ER signaling but eliminates the receptor protein, which can be a mechanism of resistance to traditional endocrine therapies. CDK4/6 inhibitors, on the other hand, prevent the phosphorylation of the retinoblastoma (Rb) protein, which is crucial for the G1-S phase transition in the cell cycle. The interplay between the ER and CDK4/6 pathways, where ER signaling can drive the expression of cyclin D1, a key activator of CDK4/6, provides a strong basis for their combined targeting.
Data Presentation
The following tables summarize key quantitative data from preclinical studies evaluating the synergistic effects of this compound and CDK4/6 inhibitors.
Table 1: In Vitro Efficacy of this compound (Vepdegestrant)
| Compound | Cell Line | Resistance Mechanism | DC50 (nM) | Dmax (%) | Reference |
| Vepdegestrant (ARV-471) | MCF-7 | Wild-type ER | ~1 | >90 | |
| Vepdegestrant (ARV-471) | MCF-7 | Fulvestrant-Resistant | Not specified | >90 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: In Vivo Antitumor Activity of Vepdegestrant in CDK4/6 Inhibitor-Resistant Patient-Derived Xenograft (PDX) Models
| Treatment | PDX Model (ESR1 status) | Tumor Growth Inhibition (TGI) (%) | Reference |
| Vepdegestrant | ST941-PBR (Y537S) | 101 | |
| Fulvestrant | ST941-PBR (Y537S) | 2 | |
| Vepdegestrant | ST1799-PBR (WT) | 76 | |
| Fulvestrant | ST1799-PBR (WT) | -11 | |
| Vepdegestrant + Palbociclib | CDK4/6i-Resistant Models | Superior to Fulvestrant + Palbociclib |
TGI > 100% indicates tumor regression. A negative TGI suggests tumor growth promotion.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate ER+ breast cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a dose range of this compound, a CDK4/6 inhibitor (e.g., palbociclib), and the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Lyse the cells by shaking for 2 minutes, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of viable cells. Calculate IC50 values using non-linear regression analysis. The combination index (CI) can be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blotting
-
Cell Lysis: Treat cells with the compounds for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ERα, phospho-Rb (Ser780), total Rb, CDK4, CDK6, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with the compounds for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Caption: ER and CDK4/6 signaling pathways and points of therapeutic intervention.
Caption: Workflow for evaluating the synergy of this compound and CDK4/6 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting the cyclin-dependent kinases (CDK) 4/6 in estrogen receptor-positive breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of therapeutic CDK4/6 inhibition in breast cancer [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. MDM2 inhibition in combination with endocrine therapy and CDK4/6 inhibition for the treatment of ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Long-term efficacy and resistance mechanisms of ER degrader 3 vs fulvestrant
A Deep Dive into Long-Term Efficacy and Resistance Mechanisms
This guide provides a detailed, data-driven comparison of the next-generation oral Selective Estrogen Receptor Degrader (SERD), giredestrant, and the intramuscular SERD, fulvestrant. We focus on their long-term efficacy, mechanisms of action, and the molecular pathways driving therapeutic resistance. This analysis is intended for researchers, scientists, and drug development professionals in the field of oncology.
Overview of Giredestrant and Fulvestrant
Fulvestrant, an established SERD, has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, its intramuscular route of administration and the emergence of resistance have prompted the development of more potent, orally bioavailable SERDs. Giredestrant (GDC-9545) is one such next-generation agent designed to overcome some of the limitations of fulvestrant.
Comparative Efficacy and ER Degradation
Giredestrant has demonstrated superior ER degradation and anti-tumor activity in various preclinical models compared to fulvestrant. This enhanced potency is a key differentiator.
Table 1: Preclinical Efficacy and ER Degradation
| Parameter | Giredestrant (Oral) | Fulvestrant (Intramuscular) | Model System | Reference |
| ER Degradation (IC50) | 0.27 nM | 0.29 nM | T47D cells | |
| Tumor Growth Inhibition | Superior to fulvestrant | Standard of care | ER+ patient-derived xenograft (PDX) models | |
| ER Occupancy | >90% at doses ≥30 mg | Dependent on injection schedule | Human subjects (from clinical trials) | |
| Antitumor Activity | Dose-dependent tumor regression | Tumor growth inhibition | CAMA-1 xenograft model |
Experimental Protocols
To ensure reproducibility and a clear understanding of the presented data, the following are summaries of the key experimental methodologies employed in the cited studies.
In Vitro ER Degradation Assay
-
Cell Line: T47D breast cancer cells, known for high ER expression.
-
Treatment: Cells were treated with varying concentrations of giredestrant or fulvestrant for 24 hours.
-
Analysis: Western blotting was used to quantify the levels of ERα protein.
-
Data: The concentration of each drug that resulted in a 50% reduction in ERα protein levels (IC50) was calculated.
In Vivo Tumor Xenograft Studies
-
Animal Model: Ovariectomized female nude mice.
-
Tumor Implantation: CAMA-1 or patient-derived tumor fragments were implanted subcutaneously.
-
Drug Administration: Giredestrant was administered orally once daily. Fulvestrant was administered via intramuscular injection, typically on a weekly schedule.
-
Efficacy Measurement: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised for pharmacodynamic analysis.
-
Pharmacodynamic Analysis: ER protein levels in tumor tissue were assessed via immunohistochemistry (IHC) or Western blotting to confirm target engagement.
Mechanisms of Action and Resistance
Both giredestrant and fulvestrant function by binding to the estrogen receptor, leading to its degradation. However, their distinct chemical structures may influence their efficacy in the context of specific ESR1 mutations, which are a common mechanism of resistance to endocrine therapies.
Caption: Estrogen receptor signaling and SERD intervention.
Table 2: Activity Against Wild-Type and Mutant ER
| ESR1 Mutation Status | Giredestrant Activity | Fulvestrant Activity | Significance | Reference |
| Wild-Type (WT) | High potency | Standard efficacy | Baseline comparison | |
| Y537S | Potent antagonist and degrader | Reduced efficacy | Giredestrant overcomes a common resistance mutation | |
| D538G | Potent antagonist and degrader | Reduced efficacy | Giredestrant maintains activity against another key mutation |
Resistance Pathways and Future Directions
Long-term exposure to any endocrine therapy can lead to the development of resistance. Beyond ESR1 mutations, other mechanisms include the upregulation of alternative growth factor signaling pathways.
Caption: Workflow for preclinical SERD evaluation.
The development of resistance often involves the activation of bypass pathways that allow cancer cells to grow independently of ER signaling.
Caption: Key resistance pathways to ER-targeted therapies.
Conclusion
Giredestrant represents a significant advancement over fulvestrant, demonstrating superior preclinical activity, oral bioavailability, and potent degradation of both wild-type and mutant ER. Its ability to maintain efficacy against common ESR1 mutations that confer resistance to other endocrine therapies is a key advantage. Ongoing clinical trials will further elucidate the long-term efficacy and resistance profile of giredestrant in a broader patient population. The development of resistance, however, remains a challenge, underscoring the need for combination therapies that can target bypass pathways.
Safety Operating Guide
Essential Procedures for the Safe Disposal of ER Degrader 3
For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds like ER Degrader 3 is a critical component of laboratory safety and environmental stewardship. As a Proteolysis Targeting Chimera (PROTAC), this compound is a potent molecule designed to hijack the cell's natural protein disposal machinery.[1][2][3] Consequently, all materials contaminated with this compound must be treated as hazardous chemical waste and handled according to stringent protocols. Adherence to institutional and regulatory guidelines is mandatory.[4][5]
This guide provides a procedural, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Core Principles of Chemical Waste Management
The foundational principle for disposing of novel research compounds like this compound is to treat them as potentially hazardous. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash. The designated and only acceptable disposal route is through your institution's Environmental Health and Safety (EHS) program.
Quantitative Data for Disposal Consideration
While a specific Safety Data Sheet (SDS) with comprehensive disposal parameters for every "this compound" variant may not always be readily available, the following table outlines typical considerations for the disposal of potent, small molecule compounds. These values are illustrative and must be confirmed with the compound-specific SDS and your institution's EHS office.
| Parameter | Guideline | Relevance to Disposal |
| pH | Neutralize to a pH between 5 and 9 if permissible by EHS for specific, dilute aqueous solutions. | Corrosive waste (highly acidic or basic) necessitates special handling and segregation to prevent dangerous reactions and container damage. |
| Container Size | A maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste is permitted per Satellite Accumulation Area. | This regulation limits the quantity of waste stored in the laboratory prior to a scheduled pickup, minimizing risk. |
| Flash Point | Liquids with a flash point below 60°C (140°F) are classified as ignitable. | Flammable waste requires storage in designated fire-rated cabinets and must be segregated from oxidizers. |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound is a strictly controlled procedure, not an experiment. The following protocol outlines the general steps for safely handling and disposing of this and similar chemical wastes within a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate PPE. This includes:
-
Nitrile gloves (double-gloving is recommended).
-
Safety goggles with side shields.
-
A lab coat.
-
In situations where aerosols may be generated, a suitable respirator should be used within a certified chemical fume hood.
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Collect waste contaminated with this compound separately from other waste streams.
-
Halogenated and non-halogenated solvents should be collected in distinct containers.
-
Do not mix incompatible waste types.
Step 3: Waste Collection and Labeling
-
Container Selection: Use a sturdy, leak-proof container with a secure screw cap that is chemically compatible with the waste. Whenever feasible, the original container can be used for waste collection. The container should be in good condition, with no cracks or leaks.
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "PROTAC this compound". Avoid abbreviations or chemical formulas.
-
The major components and their approximate percentages if it is a mixed waste stream.
-
The date when waste was first added to the container.
-
-
Container Filling: Do not overfill the container; a general rule is to fill to no more than 90% of the container's capacity. Keep the container securely closed except when adding waste.
Step 4: Waste Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should provide secondary containment to capture any potential leaks.
-
Ensure that incompatible wastes are segregated during storage.
Step 5: Scheduling Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow your institution's specific procedures for requesting a waste pickup.
Step 6: Spill and Emergency Procedures
-
Small Spills: In the event of a small spill, absorb the material with an inert absorbent like vermiculite or sand. Collect the absorbent material into a sealed container and dispose of it as hazardous waste.
-
Large Spills: For larger spills, or if you feel it is unsafe to perform the cleanup, evacuate the area and follow your institution's emergency procedures.
-
Skin Contact: If skin contact occurs, immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Step 7: Disposal of Empty Containers
-
Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent capable of removing the chemical.
-
The rinsate from this process must be collected and treated as hazardous waste.
-
After triple-rinsing, the container can typically be disposed of in the regular trash after defacing the original label. Always confirm this procedure with your institution's EHS guidelines.
Visualizing the Workflow
The following diagram illustrates the key steps in the safe disposal of this compound.
Caption: Workflow for the Safe Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
